molecular formula C19H16O7 B8136551 Butyrolactone II

Butyrolactone II

Cat. No.: B8136551
M. Wt: 356.3 g/mol
InChI Key: AEKPZNDJHWFONI-LJQANCHMSA-N
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Description

Butyrolactone II is a natural product found in Aspergillus terreus with data available.

Properties

IUPAC Name

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKPZNDJHWFONI-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017691
Record name Butyrolactone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87414-44-6
Record name Butyrolactone II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87414-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrolactone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone II, a natural product isolated from the fungus Aspergillus terreus, has emerged as a bioactive compound with a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its neuroprotective, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Multi-Target Modulation

This compound exerts its biological effects through the modulation of multiple molecular targets. The primary mechanisms identified to date include the activation of the Nrf2/SKN-1 signaling pathway, direct enzyme inhibition, and radical scavenging. These activities contribute to its observed neuroprotective, anti-inflammatory, and antioxidant effects.

Neuroprotection via Nrf2/SKN-1 Pathway Activation

A significant aspect of this compound's mechanism of action is its ability to confer neuroprotection by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. In the nematode Caenorhabditis elegans, a model organism for neurodegenerative diseases, this compound has been shown to modulate the homologous SKN-1 pathway.[1]

This activation leads to the nuclear translocation of the transcription factor Nrf2 (or SKN-1 in C. elegans), which in turn binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[1][2] The upregulation of these genes enhances cellular defense mechanisms against oxidative stress, a key pathological feature of neurodegenerative disorders.[1]

dot graph Butyrolactone_II_Nrf2_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Butyrolactone_II [label="this compound", fillcolor="#FBBC05", style=filled]; ROS [label="Oxidative Stress\n(e.g., from Aβ)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", style=filled]; Nrf2 [label="Nrf2\n(SKN-1 in C. elegans)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Nrf2_n [label="Nuclear Nrf2", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cytoprotective_Genes [label="Cytoprotective Genes\n(e.g., dod-17, gst-38, hsp-12.6)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Neuroprotection, Increased Lifespan)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Butyrolactone_II_Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays (C. elegans) Butyrolactone_II This compound DPPH_Assay DPPH Radical Scavenging Assay Butyrolactone_II->DPPH_Assay LOX_Assay 5-Lipoxygenase Inhibition Assay Butyrolactone_II->LOX_Assay Glucosidase_Assay α-Glucosidase Inhibition Assay Butyrolactone_II->Glucosidase_Assay C_elegans_model C. elegans Model (e.g., CL2355 for Aβ toxicity) Treatment Treatment with This compound Chemotaxis_Assay Chemotaxis Assay Lifespan_Assay Lifespan Assay Paralysis_Assay Paralysis Assay qRT_PCR qRT-PCR Analysis (SKN-1 target genes)

Figure 1: this compound activates the Nrf2/SKN-1 signaling pathway.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes:

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound may exert anti-inflammatory effects.[3]

  • α-Glucosidase: Inhibition of this enzyme, which is involved in carbohydrate digestion, suggests a potential role for this compound in the management of hyperglycemia.

Antioxidant Activity

This compound exhibits direct antioxidant activity through its ability to scavenge free radicals, as demonstrated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] This activity likely contributes to its overall cytoprotective effects.

Quantitative Data

The following table summarizes the reported quantitative data for the biological activities of this compound.

Biological ActivityAssayParameterValueReference(s)
DPPH Radical ScavengingDPPH AssayEC5042.05 µM[1]
5-Lipoxygenase Inhibition5-LOX Inhibition AssayIC5021.43 µg/mL (~60.1 µM)[3][4]
α-Glucosidase Inhibitionα-Glucosidase Inhibition AssayIC500.126 mM[4]
Neuroprotection (C. elegans)Chemotaxis Assay% Increase in Chemotaxis Index15.06%[1]
Neuroprotection (C. elegans)Lifespan Assay% Increase in Median Lifespan20%[1]
Neuroprotection (C. elegans)Lifespan Assay% Increase in Maximum Lifespan26%[1]
Neuroprotection (C. elegans)5-HT Sensitivity Assay% Decrease in Paralysis Rate9.8%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and have been adapted to reflect their application in the study of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the sample dilutions or standards to the respective wells.

    • For the blank, add 100 µL of the solvent used for sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The EC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of 5-LOX.

Materials:

  • 5-Lipoxygenase Inhibitor Screening Kit (e.g., from Cayman Chemical or similar) containing:

    • 5-LOX Enzyme

    • LOX Substrate (Arachidonic Acid)

    • Assay Buffer

    • Fluorometric Probe

    • Inhibitor Control (e.g., Zileuton)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Assay:

    • Add 10 µL of the sample dilutions, positive control, or solvent control (DMSO) to the wells of a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, 5-LOX enzyme, and the fluorometric probe.

    • Add 80 µL of the reaction mix to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Reaction Initiation: Add 10 µL of the 5-LOX substrate to each well to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 485/535 nm) every 1-2 minutes for 15-30 minutes.

  • Calculation: The rate of the reaction is determined from the slope of the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from a dose-response curve.

Neuroprotection Assays in C. elegans

These assays evaluate the ability of this compound to mitigate the neurotoxic effects of amyloid-beta (Aβ) in a transgenic C. elegans model (e.g., strain CL2355, which expresses Aβ in neurons).

3.3.1. Chemotaxis Assay

This assay assesses the functional integrity of the nervous system by measuring the worms' ability to move towards a chemoattractant.

Materials:

  • Synchronized L4 stage C. elegans (strain CL2355)

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50

  • This compound

  • Chemoattractant (e.g., isoamyl alcohol)

  • Ethanol (as control)

  • Sodium azide (for anesthetizing worms)

Procedure:

  • Worm Culture and Treatment: Synchronize worms and grow them on NGM plates seeded with E. coli OP50 containing either this compound at the desired concentration or the vehicle control.

  • Assay Plate Preparation: Prepare a chemotaxis assay plate by dividing a 10 cm NGM plate into four quadrants.

  • Application of Attractant and Control: At opposite ends of the plate, place a drop of the chemoattractant and a drop of the control solvent (ethanol). At each spot, also add a drop of sodium azide to capture the worms that reach the location.

  • Assay:

    • Wash the treated worms off their culture plates with M9 buffer and place them at the center of the chemotaxis plate.

    • Allow the worms to move freely for a set period (e.g., 60-90 minutes).

  • Scoring: Count the number of worms in the attractant zone, the control zone, and those that did not move from the origin.

  • Calculation: The Chemotaxis Index (CI) is calculated as: CI = (Number of worms at attractant - Number of worms at control) / Total number of worms

3.3.2. Lifespan Assay

This assay measures the effect of this compound on the lifespan of C. elegans.

Materials:

  • Synchronized L1 stage C. elegans

  • NGM plates

  • E. coli OP50

  • This compound

  • Fluorodeoxyuridine (FUDR) to prevent progeny from hatching

Procedure:

  • Worm Culture and Treatment: Place synchronized L1 worms on NGM plates containing E. coli OP50 and either this compound or a vehicle control. Add FUDR to the plates to sterilize the worms.

  • Scoring: Starting from the first day of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Data Analysis: Generate survival curves and analyze the data using statistical methods such as the log-rank test to determine if there is a significant difference in lifespan between the treated and control groups.

Signaling Pathways and Logical Relationships

dot graph Butyrolactone_II_Nrf2_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Butyrolactone_II [label="this compound", fillcolor="#FBBC05", style=filled]; ROS [label="Oxidative Stress\n(e.g., from Aβ)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", style=filled]; Nrf2 [label="Nrf2\n(SKN-1 in C. elegans)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Nrf2_n [label="Nuclear Nrf2", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cytoprotective_Genes [label="Cytoprotective Genes\n(e.g., dod-17, gst-38, hsp-12.6)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Neuroprotection, Increased Lifespan)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Butyrolactone_II -> Nrf2 [label="Promotes\ndissociation", color="#4285F4"]; ROS -> Keap1 [label="Inhibits", color="#EA4335"]; Keap1 -> Nrf2 [label="Ubiquitination &\nDegradation", dir=tee, color="#5F6368"]; Nrf2 -> Nrf2_n [label="Translocation", color="#4285F4"]; Nrf2_n -> ARE [label="Binds to", color="#34A853"]; ARE -> Cytoprotective_Genes [label="Induces Transcription", color="#34A853"]; Cytoprotective_Genes -> Cellular_Protection [label="Leads to", color="#34A853"]; }

Figure 2: Detailed signaling pathway of this compound-mediated Nrf2/SKN-1 activation.

Butyrolactone_II_Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays (C. elegans) Butyrolactone_II This compound DPPH_Assay DPPH Radical Scavenging Assay Butyrolactone_II->DPPH_Assay LOX_Assay 5-Lipoxygenase Inhibition Assay Butyrolactone_II->LOX_Assay Glucosidase_Assay α-Glucosidase Inhibition Assay Butyrolactone_II->Glucosidase_Assay C_elegans_model C. elegans Model (e.g., CL2355 for Aβ toxicity) Treatment Treatment with This compound Chemotaxis_Assay Chemotaxis Assay Lifespan_Assay Lifespan Assay Paralysis_Assay Paralysis Assay qRT_PCR qRT-PCR Analysis (SKN-1 target genes)

Figure 3: Experimental workflow for characterizing the biological activities of this compound.

Conclusion and Future Directions

This compound is a promising natural product with a multi-faceted mechanism of action. Its ability to activate the Nrf2/SKN-1 pathway, inhibit key enzymes like 5-LOX, and exert direct antioxidant effects makes it a compelling candidate for further investigation, particularly in the context of neurodegenerative diseases and inflammatory conditions.

Future research should focus on:

  • Target Deconvolution: Identifying the direct molecular binding partners of this compound to better understand its mechanism of action.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in mammalian models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Antibacterial Mechanism: Elucidating the specific mechanism by which this compound exerts its antibiotic effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

Butyrolactone II: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone II, a butenolide fungal metabolite primarily isolated from Aspergillus terreus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for key biological assays, including 5-lipoxygenase inhibition, antioxidant activity, and α-glucosidase inhibition, are provided to facilitate further research and development. Additionally, this guide visualizes the pertinent 5-lipoxygenase signaling pathway and experimental workflows to enhance understanding of its mechanism of action and practical application in a laboratory setting.

Chemical Structure and Identification

This compound is chemically identified as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate.[1] Its structure features a central γ-butyrolactone ring, a five-membered lactone, which is a common motif in many biologically active natural products.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate[1]
CAS Number 87414-44-6[1]
Molecular Formula C₁₉H₁₆O₇[1]
Molecular Weight 356.3 g/mol [1]
SMILES COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
InChI InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1
InChIKey AEKPZNDJHWFONI-LJQANCHMSA-N

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid[2]
Solubility Soluble in DMSO[3]
Melting Point Data not available
Boiling Point Data not available

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, positioning it as a molecule of interest for drug discovery and development. Its primary reported activities are as a 5-lipoxygenase inhibitor, an antioxidant, and an α-glucosidase inhibitor.

Table 3: Summary of Biological Activities of this compound

ActivityAssayResult (IC₅₀ / EC₅₀)Reference
5-Lipoxygenase (5-LOX) Inhibition Enzyme Inhibition Assay21.43 µg/mLWang, F.-S., et al. (2010)[4][5]
Antioxidant Activity DPPH Radical Scavenging11.5 µMKang, H.-S., & Kim, J.-P. (2019)[2]
ABTS Radical Scavenging68.5 µMKang, H.-S., & Kim, J.-P. (2019)[2]
α-Glucosidase Inhibition Enzyme Inhibition Assay0.126 mMZhang, L.-H., et al. (2016)[2]

Mechanism of Action: 5-Lipoxygenase Signaling Pathway

This compound's activity as a 5-lipoxygenase (5-LOX) inhibitor is significant due to the role of this enzyme in the inflammatory cascade. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. By inhibiting 5-LOX, this compound can potentially mitigate inflammatory responses.

G 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX activates _5HPETE 5-HPETE _5LOX->_5HPETE catalyzes Butyrolactone_II This compound Butyrolactone_II->_5LOX inhibits LTA4 Leukotriene A4 (LTA4) _5HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay

Protocol adapted from Wang, F.-S., et al. (2010). Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites. Journal of Chinese Pharmaceutical Sciences, 19(4), 251-255.[4][5]

  • Enzyme Preparation: Prepare a crude 5-lipoxygenase enzyme solution from a suitable source, such as rat peritoneal neutrophils or a commercially available recombinant enzyme.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer (pH 7.4), CaCl₂, and ATP.

  • Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells. A control with DMSO alone should be included.

  • Enzyme Addition: Add the 5-lipoxygenase enzyme solution to each well and incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination and Measurement: Stop the reaction and measure the formation of leukotrienes (e.g., LTB₄) using a suitable method, such as UV-Vis spectrophotometry at 234 nm or an ELISA kit.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

G 5-LOX Inhibition Assay Workflow start Start prep_reagents Prepare Reaction Buffer, Enzyme, and Substrate start->prep_reagents add_inhibitor Add this compound (or DMSO control) to wells prep_reagents->add_inhibitor add_enzyme Add 5-LOX Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Leukotriene Formation (e.g., OD at 234 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the 5-Lipoxygenase inhibition assay.

DPPH Radical Scavenging Activity Assay

Protocol adapted from Kang, H.-S., & Kim, J.-P. (2019). Butenolide derivatives from the fungus Aspergillus terreus and their radical scavenging activity and protective activity against glutamate-induced excitotoxicity. Journal of Applied Biological Chemistry, 62(1), 43-48.

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. A control containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value. The percentage of scavenging activity can be calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

G DPPH Assay Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of this compound start->prep_samples mix Mix this compound with DPPH solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and EC50 measure->calculate end End calculate->end

References

The Discovery and Isolation of Butyrolactone II from Aspergillus terreus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus terreus, a filamentous fungus found ubiquitously in the environment, is a prolific producer of a diverse array of secondary metabolites with significant pharmacological potential. Among these are the butyrolactones, a class of compounds characterized by a γ-butyrolactone ring structure. This technical guide focuses on Butyrolactone II, a notable member of this family, detailing its discovery, isolation from Aspergillus terreus, and its biological activities. Recent studies have highlighted its neuroprotective, antioxidant, and potential anticancer and antibacterial properties, making it a compound of interest for further drug development. This document provides a comprehensive overview of the experimental protocols for its isolation and purification, summarizes key quantitative data, and visualizes the associated molecular pathways and experimental workflows.

Experimental Protocols

The isolation and purification of this compound from Aspergillus terreus involves a multi-step process encompassing fermentation, extraction, and chromatography. The following protocols are based on established methodologies for the isolation of butyrolactones from fungal cultures.

Fungal Strain and Fermentation

Fungal Strain: Aspergillus terreus DRCC 152, a mutant strain derived from ATCC 20542, has been effectively used for the production of butyrolactones.

Solid-State Fermentation Medium:

  • Wheat bran: 1 kg

  • Starch: 100 g

  • Millet flour: 100 g

  • Ragi flour: 100 g

Cultivation Conditions: The fungal strain is cultivated on the sterilized solid substrate mixture in stainless steel trays.

  • Temperature: 27 ± 1°C

  • Incubation Period: 9 days

Extraction of Secondary Metabolites

Following the incubation period, the moldy bran is harvested and subjected to solvent extraction to isolate the crude secondary metabolites.

Protocol:

  • The fermented solid substrate (1 kg) is extracted with 10 L of ethyl acetate (EtOAc).

  • The resulting ethyl acetate extract is then treated with a 0.25 M sodium carbonate (Na2CO3) solution.

  • The aqueous layer is subsequently extracted with a mixture of hexane and ethyl acetate (2:1) at pH 8.0 and 4.0 to yield two fractions (Fraction I and Fraction II). This compound is typically found in Fraction I.

Chromatographic Purification of this compound

Fraction I, containing a mixture of secondary metabolites, is subjected to column chromatography for the purification of this compound.

Protocol:

  • Chromatography Column: Flash chromatography is performed using a silica gel column.

  • Sample Loading: Fraction I (5 g) is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Mobile Phase: A solvent system of 1,2-dichloroethane–EtOAc (8:2) is used for elution.

  • Fraction Collection: Approximately 50 fractions of 25 mL each are collected.

  • Isolation of this compound: Fractions 23–45 are combined based on thin-layer chromatography (TLC) analysis. The solvent is removed under reduced pressure, and the residue is recrystallized to yield pure this compound.

Data Presentation

This section summarizes the quantitative data related to the yield and biological activity of this compound.

Table 1: Isolation and Yield of this compound from Aspergillus terreus
ParameterValueReference
Starting Material1 kg moldy branRao et al., 2000
Weight of Fraction I5 gRao et al., 2000
Yield of this compound600 mgRao et al., 2000
Table 2: Biological Activity of this compound
ActivityAssayResultReference
Antioxidant ActivityDPPH radical scavengingEC50 = 42.05 μMYang et al., 2025
Neuroprotective ActivityAlleviation of Aβ-induced chemotaxis disorder in C. elegans15.06% increase in chemotaxis indexYang et al., 2025
Lifespan extension in C. elegans20% increase in median lifespan, 26% increase in maximum lifespanYang et al., 2025
CytotoxicityAgainst various cancer cell linesData not available for this compound. Butyrolactone I shows IC50 values of 4.5 µg/mL (PC-3) and 0.6 µg/mL (SKOV3).Ghfar et al., 2021
Antibacterial ActivityMinimum Inhibitory Concentration (MIC)Data not available for this compound. The crude extract of A. terreus shows activity against various bacteria.Al-Dhabi et al., 2020

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Aspergillus terreus DRCC 152 B Solid-State Fermentation (Wheat Bran, Starch, Flours) 27°C, 9 days A->B C Extraction with Ethyl Acetate B->C D Liquid-Liquid Partitioning (Hexane-EtOAc at pH 8.0 & 4.0) C->D E Fraction I (contains this compound) D->E F Silica Gel Flash Chromatography (1,2-dichloroethane-EtOAc, 8:2) E->F G Fraction Collection (Fractions 23-45) F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway of this compound in Neuroprotection

G cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 Nrf-2/SKN-1 Pathway Activation cluster_3 Cellular Outcomes A Oxidative Stress (e.g., from Aβ accumulation) B This compound C Induction of SKN-1 (Nrf-2 ortholog) Nuclear Translocation B->C Modulates D Activation of Downstream Genes C->D E dod-17, gst-38 (Detoxification) D->E F hsp-17, hsp-12.6 (Heat Shock Proteins) D->F G cyp-14A5 (Oxidative Stress Response) D->G H Increased Stress Resistance D->H I Enhanced Lifespan H->I J Neuroprotection H->J

Caption: Neuroprotective signaling pathway of this compound.

An In-depth Technical Guide to the Butyrolactone II Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactones are a class of signaling molecules that play a crucial role in regulating secondary metabolism in various microorganisms. In fungi, particularly the genus Aspergillus, these molecules are implicated in the control of biosynthetic pathways for compounds of significant medical and industrial interest. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Butyrolactone II, a notable secondary metabolite produced by the fungus Aspergillus terreus. While the biosynthesis of γ-butyrolactones has been extensively studied in bacteria, particularly the A-factor in Streptomyces, this guide will focus on the emerging understanding of the fungal pathway, which presents unique enzymatic machinery.

Recent genomic and metabolomic studies have begun to unravel the genetic basis and biochemical transformations leading to this compound. This guide will detail the proposed biosynthetic gene cluster, the key enzymes involved, and the putative intermediates. Furthermore, it will provide insights into the experimental methodologies employed to investigate this pathway, offering a valuable resource for researchers aiming to explore, engineer, or harness this biosynthetic machinery for drug discovery and development.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Aspergillus terreus is believed to be orchestrated by a dedicated biosynthetic gene cluster (BGC). Unlike the well-characterized polyketide synthase (PKS) pathways for many fungal secondary metabolites, evidence points towards a Non-Ribosomal Peptide Synthetase (NRPS)-like mechanism for the assembly of the butyrolactone core.

A key piece of evidence is the identification of the biosynthetic gene cluster BGC0002273 in Aspergillus terreus NIH2624, which is associated with the production of Butyrolactone I and III. Given the structural similarity, it is highly probable that this gene cluster is also responsible for the biosynthesis of this compound. The central enzyme in this cluster is predicted to be an NRPS-like protein.

The proposed biosynthetic pathway for the butyrolactone core likely involves the following key steps:

  • Precursor Selection and Activation: The NRPS-like enzyme begins by selecting and activating specific amino acid precursors. The adenylation (A) domain of the NRPS-like enzyme is responsible for recognizing a specific amino acid and activating it as an aminoacyl adenylate.

  • Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl arm of a thiolation (T) domain (also known as a peptidyl carrier protein or PCP).

  • Chain Elongation and Modification (Hypothetical): While the exact mechanism for forming the butyrolactone ring from amino acid precursors via an NRPS-like enzyme is still under investigation, it likely involves condensation and cyclization reactions.

  • Thioesterase-mediated Release and Cyclization: The final step in the formation of the core butyrolactone structure is likely catalyzed by a thioesterase (TE) domain, which cleaves the growing chain from the T domain and facilitates intramolecular cyclization to form the lactone ring.

  • Tailoring Reactions: Following the formation of the butyrolactone core, a series of tailoring enzymes, such as oxidoreductases, methyltransferases, and hydroxylases, encoded within the same gene cluster, are believed to modify the core structure to yield the final this compound molecule. These tailoring steps are crucial for the chemical diversity observed among the different butyrolactone derivatives.

Quantitative Data

Currently, specific quantitative data on the enzyme kinetics and reaction yields for the individual steps in the this compound biosynthesis pathway are limited in the publicly available literature. However, studies on the production of related compounds, such as Butyrolactone I, provide some insights into the overall output of the pathway.

ParameterValueOrganismReference
Butyrolactone I Production
Peak Extracellular ConcentrationPeaked at 48 hours post-inoculationAspergillus terreus[1][2]
Effect of Supplementation100 nM Butyrolactone I supplementation led to a ~2-fold increase in its own production.Aspergillus terreus[1][2]

Note: This table will be updated as more quantitative data on this compound biosynthesis becomes available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound production and to functionally characterize the genes within the cluster.

Methodology:

  • Genome Mining:

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome of Aspergillus terreus for putative NRPS-like gene clusters.

    • Compare the identified clusters with known butyrolactone biosynthetic gene clusters from other organisms to identify candidate clusters.

  • Gene Knockout:

    • Select a key gene within the candidate cluster, such as the NRPS-like synthase gene, for targeted gene deletion.

    • Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

    • Transform Aspergillus terreus protoplasts with the knockout cassette.

    • Select for transformants on appropriate antibiotic-containing media.

    • Confirm successful gene deletion via PCR and Southern blot analysis.

    • Analyze the metabolite profile of the knockout mutant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of this compound in the mutant would confirm the involvement of the gene cluster in its biosynthesis.

  • Heterologous Expression:

    • Clone the entire candidate biosynthetic gene cluster into an expression vector suitable for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

    • Transform the heterologous host with the expression vector.

    • Cultivate the transformed host under conditions that induce gene expression from the vector.

    • Analyze the culture broth and mycelial extracts for the production of this compound using HPLC-MS. The detection of this compound in the heterologous host would provide direct evidence for the function of the gene cluster.

In Vitro Characterization of NRPS-like Enzyme Activity

Objective: To determine the substrate specificity and catalytic function of the NRPS-like enzyme involved in this compound biosynthesis.

Methodology:

  • Protein Expression and Purification:

    • Clone the coding sequence of the NRPS-like enzyme into an expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).

    • Transform the expression host with the vector and induce protein expression.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

  • Adenylation (A) Domain Substrate Specificity Assay (ATP-PPi Exchange Assay):

    • Prepare a reaction mixture containing the purified NRPS-like enzyme, a candidate amino acid substrate, ATP, and pyrophosphatase in a suitable buffer.

    • Include a radioactively labeled pyrophosphate ([³²P]PPi).

    • Incubate the reaction and then quench it.

    • Measure the incorporation of [³²P] into ATP using scintillation counting. An increase in radioactivity indicates that the enzyme can activate the tested amino acid.

  • Thiolation (T) Domain Assay:

    • Incubate the purified NRPS-like enzyme with the activated amino acid (aminoacyl-AMP) and a fluorescently labeled coenzyme A analog.

    • Analyze the protein using gel electrophoresis and fluorescence imaging to detect the covalent attachment of the fluorescent label to the T domain.

  • Thioesterase (TE) Domain Cyclization Assay:

    • Synthetically prepare the proposed linear precursor attached to a carrier protein mimic (e.g., N-acetylcysteamine).

    • Incubate this substrate with the purified TE domain.

    • Analyze the reaction products by HPLC-MS to detect the formation of the cyclized butyrolactone core.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

Butyrolactone_II_Biosynthesis cluster_precursors Precursors cluster_nprs NRPS-like Enzyme cluster_intermediates Intermediates cluster_tailoring Tailoring Enzymes Amino_Acid_1 Amino Acid 1 A_Domain A Domain (Activation) Amino_Acid_1->A_Domain Selects & Activates Amino_Acid_2 Amino Acid 2 Amino_Acid_2->A_Domain Further elongation (hypothetical) Activated_AA Aminoacyl-AMP A_Domain->Activated_AA T_Domain T Domain (Thiolation) Thiolated_AA Thioester-linked Intermediate T_Domain->Thiolated_AA TE_Domain TE Domain (Cyclization/Release) Butyrolactone_Core Butyrolactone Core TE_Domain->Butyrolactone_Core Activated_AA->T_Domain Loads Thiolated_AA->TE_Domain Cleavage & Cyclization Oxidoreductase Oxidoreductase Butyrolactone_Core->Oxidoreductase Modification Methyltransferase Methyltransferase Oxidoreductase->Methyltransferase Modification Hydroxylase Hydroxylase Methyltransferase->Hydroxylase Modification Final_Product This compound Hydroxylase->Final_Product

Caption: Proposed NRPS-like biosynthetic pathway for this compound.

Gene_Cluster_Identification_Workflow Start Aspergillus terreus Genome Genome_Mining Genome Mining (e.g., antiSMASH) Start->Genome_Mining Candidate_BGC Candidate NRPS-like Biosynthetic Gene Cluster Genome_Mining->Candidate_BGC Gene_Knockout Targeted Gene Knockout (e.g., NRPS-like gene) Candidate_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression of entire BGC Candidate_BGC->Heterologous_Expression Mutant_Strain A. terreus Mutant Strain Gene_Knockout->Mutant_Strain Expression_Host Heterologous Host (e.g., A. nidulans) Heterologous_Expression->Expression_Host Metabolite_Analysis_KO Metabolite Analysis (HPLC-MS) Mutant_Strain->Metabolite_Analysis_KO Metabolite_Analysis_HE Metabolite Analysis (HPLC-MS) Expression_Host->Metabolite_Analysis_HE Result_KO Absence of This compound Metabolite_Analysis_KO->Result_KO Result_HE Production of This compound Metabolite_Analysis_HE->Result_HE Conclusion Confirmation of BGC Function Result_KO->Conclusion Result_HE->Conclusion

Caption: Experimental workflow for identifying the this compound BGC.

Conclusion and Future Directions

The biosynthesis of this compound in Aspergillus terreus represents a fascinating example of fungal secondary metabolism, likely orchestrated by a Non-Ribosomal Peptide Synthetase-like machinery. While the complete pathway and the precise functions of all associated enzymes are still being elucidated, the framework presented in this guide provides a solid foundation for further research. The identification of the putative biosynthetic gene cluster BGC0002273 is a critical step, paving the way for detailed functional genomics and biochemical studies.

Future research should focus on:

  • Definitive confirmation of the role of BGC0002273 in this compound biosynthesis through targeted gene knockout and heterologous expression experiments.

  • Biochemical characterization of each enzyme within the cluster to elucidate their specific roles in precursor selection, chain assembly, cyclization, and tailoring reactions.

  • Investigation of the regulatory networks that control the expression of the this compound gene cluster, which could lead to strategies for enhancing its production.

  • Metabolic engineering of the pathway to produce novel butyrolactone analogs with potentially improved or new biological activities.

A deeper understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of fungal natural product biosynthesis but also open up new avenues for the discovery and development of novel therapeutic agents.

References

A Comprehensive Spectroscopic Guide to Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Butyrolactone II. Due to the limited availability of published experimental spectra for this specific compound, this document presents the available mass spectrometry data, alongside a theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed experimental protocols for these techniques are also provided to facilitate further research.

Chemical Structure and Properties of this compound

This compound, a natural product found in organisms such as Glycine max and Aspergillus terreus, is a complex molecule with the following key identifiers:

  • IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

  • Molecular Formula: C₁₉H₁₆O₇

  • Molecular Weight: 356.3 g/mol

Mass Spectrometry (MS) Data

Liquid Chromatography-Mass Spectrometry (LC-MS) provides valuable information regarding the mass and fragmentation pattern of this compound. The data presented below has been compiled from publicly available databases.

Table 1: LC-MS/MS Data for this compound

ParameterValueSource
Ionization ModeESI--INVALID-LINK--
Precursor Ion[M+H]⁺--INVALID-LINK--
Precursor m/z356.97--INVALID-LINK--
MS/MS Fragments (m/z)324.83, 297.05, 263.15, 294.92, 279.03--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the referenced public databases. However, based on its structure, a theoretical prediction of its NMR spectra can be made.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two para-substituted hydroxyphenyl rings.

  • Methylene Protons (-CH₂-): The protons of the methylene group attached to the furanone ring are expected to appear as a multiplet, likely in the δ 3.0-4.0 ppm range.

  • Hydroxyl Protons (-OH): The phenolic and enolic hydroxyl protons will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the methyl ester group is expected, typically around δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons (C=O): Signals for the lactone and ester carbonyl carbons are expected in the downfield region, typically δ 160-180 ppm.

  • Aromatic Carbons: A set of signals in the δ 110-160 ppm range will correspond to the carbons of the two benzene rings. The carbons attached to the hydroxyl groups will be further downfield.

  • Olefinic Carbons: The carbons of the C=C double bond within the furanone ring are expected between δ 100-150 ppm.

  • Aliphatic Carbons: The methylene carbon and the quaternary carbon of the lactone ring will appear in the upfield region.

  • Methyl Carbon (-OCH₃): The methyl ester carbon should produce a signal around δ 50-60 ppm.

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description of Band
O-H (Phenolic/Enolic)3500-3200Broad
C-H (Aromatic)3100-3000Sharp, multiple bands
C-H (Aliphatic)3000-2850Sharp
C=O (Ester)~1750-1735Strong, sharp
C=O (Lactone, α,β-unsaturated)~1780-1760Strong, sharp
C=C (Aromatic)1600-1450Medium to weak, multiple bands
C-O (Ester/Lactone)1300-1000Strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can serve as a starting point for the analysis of this compound.

Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water (often with 0.1% formic acid) and acetonitrile is used to separate the compound from any impurities.

  • Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For this compound, positive ion mode would be used to form the [M+H]⁺ ion.

  • Mass Analysis: The ions are then guided into a mass analyzer, such as an ion trap or a quadrupole time-of-flight (QTOF) instrument. A full scan (MS1) is performed to detect the precursor ion (m/z 356.97).

  • Fragmentation (MS/MS): The precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions. The resulting fragments are then analyzed to produce the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard proton NMR experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is performed. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The sample (ATR crystal or KBr pellet) is placed in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum of the sample.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Natural Source (e.g., Aspergillus terreus) B Extraction & Isolation A->B C Purified this compound B->C D Mass Spectrometry (LC-MS/MS) C->D E NMR Spectroscopy (1H, 13C, 2D) C->E F IR Spectroscopy (FTIR-ATR) C->F G Molecular Weight & Fragmentation Pattern D->G H Chemical Shifts & Connectivity E->H I Functional Group Identification F->I J Structural Elucidation of this compound G->J H->J I->J

The Biological Activity of Butyrolactone II and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activities of Butyrolactone II and its analogs. This compound, a naturally occurring γ-butyrolactone, and its related compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. These include activities as inhibitors of cyclin-dependent kinases (CDKs) and 5-lipoxygenase (5-LOX), as well as antibacterial, antifungal, and pro-apoptotic effects. This document consolidates quantitative biological data, details key experimental methodologies for assessing these activities, and visually represents the underlying signaling pathways and experimental workflows.

Introduction

The γ-butyrolactone scaffold is a privileged structure found in numerous natural products exhibiting a wide array of biological activities. This compound, chemically known as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate, is a member of this class of compounds. Its structural analog, Butyrolactone I, has been more extensively studied and is a known inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. The diverse biological profile of these compounds makes them and their synthetic analogs attractive candidates for drug discovery and development, particularly in the areas of oncology, inflammation, and infectious diseases. This guide aims to provide a comprehensive resource for researchers working with or interested in the therapeutic potential of this compound and its analogs.

Quantitative Biological Data

The biological activities of this compound and its analogs have been quantified in various assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Cyclin-Dependent Kinase (CDK) and 5-Lipoxygenase (5-LOX) Inhibitory Activity
CompoundTargetIC50Cell Line/SystemReference
Butyrolactone Icdc2 kinase (CDK1)20 µg/mLPC-14 cells[1]
Butyrolactone ICDK1/cyclin B0.65 µMIn vitro
Butyrolactone ICDK2/cyclin A1.38 µMIn vitro
Butyrolactone ICDK2/cyclin E0.66 µMIn vitro
Butyrolactone ICDK5/p250.17 µMIn vitro
Butyrolactone ICDK5/p350.22 µMIn vitro
This compound 5-LOX 21.43 µg/mL In vitro[2]
Butyrolactone I5-LOX22.51 µg/mLIn vitro[2]
Butyrolactone III5-LOX11.83 µg/mLIn vitro[2]
Table 2: Antiproliferative and Cytotoxic Activity
CompoundCell LineActivityIC50 / ConcentrationReference
Butyrolactone INon-small cell lung cancerAntitumor~50 µg/mL
Butyrolactone ISmall cell lung cancerAntitumor~50 µg/mL
Butyrolactone IPANC-1 (pancreatic cancer)Dose-dependent growth inhibitionNot specified[3]
Butyrolactone IAsPC-1 (pancreatic cancer)Dose-dependent growth inhibitionNot specified[3]
Table 3: Antimicrobial Activity of Butyrolactone Analogs
AnalogMicroorganismActivityMIC / EC50Reference
Novel AHL analogue 4lBacillus subtilisAntibacterial1.443 µg/mL (MIC50)[4]
α-methylene-γ-butyrolactone derivative 6aColletotrichum lagenariumAntifungal7.68 µM (IC50)[5]
α-methylene-γ-butyrolactone derivative 6dColletotrichum lagenariumAntifungal8.17 µM (IC50)[5]
Benzothiophene-containing MBL derivative 2Rhizoctonia solaniAntifungal0.94 mg/L (EC50)[6]
Benzothiophene-containing MBL derivative 7Rhizoctonia solaniAntifungal0.99 mg/L (EC50)[6]
Compound 5Staphylococcus epidermidisAntibacterialHigh activity at 20 mg/mL[7]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticancer effects of Butyrolactone I, and likely this compound, is the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and subsequent apoptosis.

CDK Inhibition and Cell Cycle Arrest

Butyrolactone I is a competitive inhibitor of ATP for binding to CDKs.[8] By inhibiting CDK1 and CDK2, it blocks the phosphorylation of key substrates required for cell cycle progression.[3] This leads to an arrest of the cell cycle at the G1/S and G2/M transitions.

CDK_Inhibition_Pathway cluster_transitions Cell Cycle Progression Butyrolactone Butyrolactone I / II CDK1_CyclinB CDK1/Cyclin B Butyrolactone->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E Butyrolactone->CDK2_CyclinE Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest G2_M_Transition->CellCycleArrest

Caption: CDK Inhibition and Cell Cycle Arrest by Butyrolactones.

Induction of Apoptosis

The cell cycle arrest induced by CDK inhibition can trigger the intrinsic apoptotic pathway. A key event in this process is the alteration of the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. Butyrolactone I treatment has been shown to upregulate Bax and downregulate Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway CDK_Inhibition CDK Inhibition (Butyrolactone) Bax Bax (Pro-apoptotic) CDK_Inhibition->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CDK_Inhibition->Bcl2 Downregulates Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Bcl2->Bax_Bcl2_Ratio Mitochondria Mitochondria Bax_Bcl2_Ratio->Mitochondria Disrupts Membrane Potential CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by CDK Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with a butyrolactone compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Butyrolactone compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth.

  • Drug Treatment: After 24 hours, treat cells with various concentrations of the butyrolactone compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[9][10]

Cell_Cycle_Analysis_Workflow Start Seed Cells Treatment Treat with Butyrolactone Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Data Determine Cell Cycle Distribution (G1, S, G2/M) Analysis->Data

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Western Blot for Bax and Bcl-2 Expression

This protocol details the procedure for analyzing the expression levels of the apoptotic regulatory proteins Bax and Bcl-2 in cells treated with a butyrolactone compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.[11][12]

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine using Annexin V and flow cytometry.[13][14][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Induce apoptosis in cells by treating with the butyrolactone compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Synthesis of Butyrolactone Analogs

The synthesis of butyrolactone analogs often involves the creation of the γ-butyrolactone ring through various chemical reactions. Below is a general example for the synthesis of certain antibacterial analogs.

General Procedure for Synthesis of 5-methyl-3-phenyldihydrofuran-2(3H)-one:

  • Esterification: Phenylacetic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed to form the methyl ester.

  • Alkylation: The methyl phenylacetate is then reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as DMSO.

  • Lactonization: The resulting product is then treated with a catalytic amount of iodine in DMSO and heated to induce cyclization and formation of the γ-butyrolactone ring.[17]

More complex, multi-step syntheses can be employed to generate a wider diversity of analogs with different substitutions and stereochemistry.[4][5][18][19]

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. Their ability to inhibit key cellular targets such as CDKs and 5-LOX, coupled with their antimicrobial and pro-apoptotic effects, underscores their potential for therapeutic development. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved. Further research into the structure-activity relationships of these compounds will be crucial for the design and synthesis of more potent and selective analogs for various therapeutic applications.

References

Butyrolactone II as a 5-Lipoxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone II is a naturally occurring butenolide fungal metabolite that has garnered scientific interest for its diverse biological activities. Among these, its role as an inhibitor of 5-lipoxygenase (5-LOX) is of particular significance in the context of inflammation and related pathologies. The 5-lipoxygenase pathway is a critical inflammatory cascade responsible for the production of leukotrienes, which are potent lipid mediators involved in a host of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. This technical guide provides an in-depth overview of this compound as a 5-lipoxygenase inhibitor, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Data Summary

The inhibitory and antioxidant activities of this compound have been quantified in several studies. The following tables summarize the key data points for easy comparison.

Table 1: 5-Lipoxygenase Inhibitory Activity of this compound

CompoundIC50 (μg/mL)IC50 (μM)¹Source
This compound21.43~60.1[Wang et al., 2010][1]

¹ Estimated based on a molecular weight of 356.33 g/mol .

Table 2: Antioxidant Activity of this compound

AssayEC50 (μM)Source
DPPH Radical Scavenging11.5[Cayman Chemical]
ABTS Radical Scavenging68.5[Cayman Chemical]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. 5-LOX is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. The precise molecular mechanism of inhibition by this compound (e.g., competitive, non-competitive, or allosteric) has not been definitively elucidated in the available literature. However, its inhibitory action disrupts the production of pro-inflammatory leukotrienes.

The 5-lipoxygenase signaling pathway is initiated by various stimuli that lead to the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to other bioactive leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LOX, this compound effectively blocks the entire downstream cascade of leukotriene synthesis.

G 5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Stimuli Inflammatory Stimuli Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 catalyzes FLAP 5-LOX Activating Protein (FLAP) FLAP->5_LOX presents AA to LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 produces LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 produces LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase Inflammation Inflammation (Chemotaxis, Vascular Permeability, Bronchoconstriction) LTB4->Inflammation promotes LTC4->Inflammation promotes Butyrolactone_II This compound Butyrolactone_II->5_LOX inhibits

Figure 1: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the precise experimental protocol used to determine the IC50 of this compound by Wang et al. (2010) is not detailed in the available abstract, a representative cell-free spectrophotometric assay for 5-lipoxygenase inhibition is described below. This protocol is based on commonly used methods for evaluating 5-LOX inhibitors.

Representative Protocol: Cell-Free 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

1. Principle: This assay measures the activity of 5-lipoxygenase by monitoring the formation of hydroperoxy-eicosatetraenoic acids (HPETEs) from arachidonic acid. The formation of a conjugated diene system in the product results in an increase in absorbance at 234 nm. The inhibitory effect of a test compound is determined by measuring the reduction in this absorbance change.

2. Materials:

  • Purified 5-lipoxygenase enzyme (e.g., from potato or recombinant human)

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Zileuton or Nordihydroguaiaretic acid (NDGA) (positive control inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • UV-Vis spectrophotometer and quartz cuvettes

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-lipoxygenase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear rate of reaction for at least 5 minutes.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare stock solutions of this compound and the positive control inhibitor in DMSO. Serial dilutions should be made to test a range of concentrations.

  • Assay Protocol:

    • In a quartz cuvette, add the assay buffer.

    • Add a specific volume of the this compound solution (or DMSO for the control) and mix gently.

    • Add the 5-lipoxygenase enzyme solution and incubate for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately monitor the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the 5-lipoxygenase activity, by non-linear regression analysis.

G Workflow for 5-LOX Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometry at 234 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

In Silico Analysis of Butyrolactone II: A Technical Guide to Molecular Modeling and Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of Butyrolactone II, a natural product with potential therapeutic applications. Drawing upon data from related compounds, particularly Butyrolactone I, this document outlines the methodologies for computational analysis, presents key quantitative findings, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and In Silico Drug Discovery

This compound belongs to the γ-butyrolactone class of organic compounds, a scaffold found in numerous biologically active natural products. These compounds have garnered significant interest in drug discovery for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In silico methods, such as molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial computational tools that accelerate the identification and optimization of lead compounds by simulating their interactions with biological targets at a molecular level.

This guide focuses on the application of these in silico techniques to elucidate the mechanism of action and therapeutic potential of this compound. While specific data for this compound is limited, this document leverages findings from the closely related Butyrolactone I and other γ-butyrolactone derivatives to provide a thorough and instructive overview.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data from in silico and in vitro studies of this compound and its analogs.

Table 1: Molecular Docking and Binding Affinity Data

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Binding Affinity (IC₅₀/Kᵢ)Reference
This compound SARS-CoV-2 Main Protease (Mpro)6LU7-7.8Not Reported[1]
Butyrolactone ISARS-CoV-2 Main Protease (Mpro)6LU7-7.3Not Reported[1]
Butyrolactone ICyclin-Dependent Kinase 2 (CDK2)Not SpecifiedNot ReportedIC₅₀ = 3.4 µM[2]
Butyrolactone INeutrophil Elastase (NE)Not SpecifiedNot ReportedIC₅₀ = 2.30 µM[1]
γ-butyrolactone derivative (LACT10)Sigma-2 Receptor (σ₂)Homology Model-6.8Kᵢ = 46 nM[3]

Table 2: Predicted ADMET Properties of γ-Butyrolactone Analogs

ParameterPredicted Value/ClassImportance in Drug DiscoveryReference
Physicochemical Properties
Molecular Weight< 500 g/mol Lipinski's rule of five for oral bioavailability.[4]
LogP (Lipophilicity)< 5Affects absorption and distribution.[4]
Hydrogen Bond Donors< 5Influences solubility and binding.[4]
Hydrogen Bond Acceptors< 10Influences solubility and binding.[4]
Pharmacokinetics
Water SolubilitySolubleCrucial for absorption and formulation.[4]
GI AbsorptionHighPredicts oral bioavailability.[5]
BBB PermeabilityVariesIndicates potential for CNS activity.[5]
Toxicity
AMES ToxicityPredicted Non-toxicMutagenicity prediction.[4]
HepatotoxicityVariesPotential for liver damage.[5]

Experimental Protocols

This section details the methodologies for the key in silico experiments discussed in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol is based on studies of γ-butyrolactone derivatives.[3]

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the SARS-CoV-2 Main Protease (PDB ID: 6LU7) can be used as a target for this compound.[6]

    • Prepare the protein using software such as Schrödinger's Protein Preparation Wizard. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing water molecules beyond a 5 Å radius of the active site.

    • Minimize the protein structure to relieve steric clashes.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CID 10405953).[7]

    • Prepare the ligand using a tool like Schrödinger's LigPrep. This generates different tautomers, stereoisomers, and protonation states at a physiological pH range (e.g., 7.0 ± 2.0).

    • Minimize the ligand structure.

  • Receptor Grid Generation:

    • Define the binding site of the target protein. This is typically done by selecting the co-crystallized ligand or by identifying key active site residues.

    • Generate a receptor grid that defines the area for the docking search. The grid box should be centered on and enclose the defined binding site.

  • Ligand Docking:

    • Perform the docking using a program like Schrödinger's Glide. Different precision modes can be used, such as Standard Precision (SP) or Extra Precision (XP).

    • The docking algorithm will systematically explore different conformations and orientations of the ligand within the receptor grid.

  • Scoring and Analysis:

    • The docking poses are evaluated using a scoring function (e.g., GlideScore) that estimates the binding affinity. The more negative the score, the stronger the predicted binding.

    • Analyze the top-ranked docking poses to identify key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol:

  • Ligand Set Preparation:

    • Compile a set of active and inactive γ-butyrolactone derivatives with known biological activity against a specific target.

    • Generate low-energy 3D conformations for each ligand.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active compounds. These features typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic groups (HY)

      • Aromatic rings (AR)

      • Positive and Negative Ionizable groups

  • Pharmacophore Model Generation:

    • Use software like Phase or Discovery Studio to generate pharmacophore hypotheses based on the alignment of the active ligands.

    • The software will generate several models, each with a different combination of features and their spatial arrangement.

  • Model Validation:

    • Validate the generated models by screening a database containing both active and inactive compounds. A good model should be able to distinguish between the two.

    • Select the best-ranked hypothesis based on statistical parameters like survival score and selectivity.

ADMET Prediction

ADMET prediction estimates the pharmacokinetic and toxicological properties of a compound.

Protocol:

  • Input Structure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

  • Web Server Submission:

    • Submit the structure to a free online ADMET prediction tool such as SwissADME or admetSAR.[8][9]

  • Parameter Analysis:

    • Analyze the predicted parameters, which may include:

      • Physicochemical Properties: Molecular weight, LogP, water solubility, etc.

      • Pharmacokinetics: GI absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition.

      • Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

      • Toxicity: AMES mutagenicity, hepatotoxicity.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Butyrolactone I, a close analog of this compound, in inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[10]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates Inactive_NFkB Inactive NF-κB/IκB Complex IkB->Inactive_NFkB NFkB NF-κB (p65/p50) NFkB->Inactive_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Butyrolactone_II This compound (Proposed) Butyrolactone_II->IKK_complex Inhibits (Proposed) Inactive_NFkB->NFkB IκB Degradation DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical in silico drug discovery workflow for natural products like this compound.

In_Silico_Workflow cluster_start Phase 1: Target Identification & Ligand Preparation cluster_screening Phase 2: Virtual Screening cluster_analysis Phase 3: Post-Screening Analysis cluster_validation Phase 4: Validation Target_ID Target Identification (e.g., from literature) Docking Molecular Docking Target_ID->Docking Ligand_Prep This compound Structure Preparation Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore Binding_Analysis Binding Mode Analysis Docking->Binding_Analysis Hit_Identification Hit Identification & Prioritization Pharmacophore->Hit_Identification Binding_Analysis->Hit_Identification ADMET ADMET Prediction ADMET->Hit_Identification In_Vitro In Vitro Validation Hit_Identification->In_Vitro Docking_Workflow Start Start GetProtein Obtain Protein Structure (PDB) Start->GetProtein GetLigand Obtain Ligand Structure (PubChem) Start->GetLigand PrepProtein Protein Preparation (Add H, Remove Water, Minimize) GetProtein->PrepProtein DefineSite Define Binding Site PrepProtein->DefineSite PrepLigand Ligand Preparation (Generate States, Minimize) GetLigand->PrepLigand RunDocking Perform Docking PrepLigand->RunDocking GenGrid Generate Receptor Grid DefineSite->GenGrid GenGrid->RunDocking AnalyzePoses Analyze Docking Poses & Scoring RunDocking->AnalyzePoses End End AnalyzePoses->End

References

Navigating the Butyrolactones: A Comprehensive Technical Review of the CDK Inhibitor Butyrolactone I

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The subject of this review is the well-characterized cyclin-dependent kinase (CDK) inhibitor isolated from Aspergillus terreus. While the user requested information on "Butyrolactone II," a thorough literature search reveals ambiguity. The potent, widely studied CDK inhibitor is consistently identified as Butyrolactone I . Another compound, designated this compound (CAS 87414-44-6), possesses different properties (antibiotic, 5-LOX inhibitor) and is less extensively characterized in the context of cell signaling and drug development.[1] Therefore, to meet the core requirements for a technical guide on a kinase inhibitor for researchers, this document will focus exclusively on the significant body of research pertaining to Butyrolactone I .

Abstract

Butyrolactone I, a natural product derived from the fungus Aspergillus terreus, has been identified as a selective and potent inhibitor of cyclin-dependent kinases (CDKs).[2] Its ability to act as an ATP-competitive inhibitor of key cell cycle regulators, such as CDK1 and CDK2, has positioned it as a valuable tool for cancer research and a scaffold for the development of novel therapeutics.[3][4] This technical guide provides an in-depth review of Butyrolactone I, summarizing its mechanism of action, quantitative biological data, and key experimental methodologies. It includes detailed signaling and workflow diagrams to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Properties and Selectivity

Butyrolactone I is a cell-permeable compound that exerts its biological effects by targeting the ATP-binding pocket of specific kinases.[4][5] Its selectivity is a key feature; while it potently inhibits CDK1 (also known as cdc2) and CDK2, it has minimal effect on other kinase families such as MAP kinase, protein kinase C (PKC), and protein kinase A (PKA).[3][4][6] This selectivity makes it a precise tool for studying CDK-dependent cellular processes.

Mechanism of Action: Competitive Inhibition of CDKs

The primary mechanism of action for Butyrolactone I is its role as an ATP-competitive inhibitor of the cyclin-dependent kinase family.[3][4] By binding to the ATP pocket on the CDK enzyme, it prevents the phosphorylation of crucial substrates required for cell cycle progression, such as the Retinoblastoma protein (pRb) and Histone H1.[4][6] This inhibition effectively halts the cell's progression through critical checkpoints.

cluster_0 CDK Active Site cluster_1 Downstream Signaling ATP ATP CDK_Site CDK ATP-Binding Pocket ATP->CDK_Site Binds BL1 Butyrolactone I BL1->CDK_Site Competitively Inhibits pRb Retinoblastoma Protein (pRb) BL1->pRb Prevents Phosphorylation CDK_Active Active CDK/Cyclin Complex CDK_Active->pRb Phosphorylates E2F E2F Transcription Factors pRb->E2F Releases pRb_P Phosphorylated pRb (pRb-P) G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression Activates

Caption: ATP-competitive inhibition of CDK by Butyrolactone I prevents pRb phosphorylation.

Quantitative Data: Kinase Inhibition and Cellular Potency

The efficacy of Butyrolactone I has been quantified against various CDK complexes and cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

Table 1: Inhibitory Activity of Butyrolactone I against Cyclin-Dependent Kinases

Kinase ComplexIC50 (µM)Source
CDK1/cyclin B0.65[1]
CDK2/cyclin A1.38[1]
CDK2/cyclin E0.66[1]
CDK5/p250.17[1]
CDK5/p350.22[1]

Table 2: Antiproliferative Activity of Butyrolactone I

Cell LineCancer TypeIC50 (µM)Source
HL-60Human Leukemia13.2[7]
PC-3Prostate Cancer41.7[7]
PC-14Lung Cancer~20 µg/mL[8]

Biological Effects and Experimental Protocols

Cell Cycle Arrest

A primary consequence of CDK inhibition by Butyrolactone I is the arrest of the cell cycle at the G1/S and G2/M transitions.[5][6] This effect is dose-dependent and can be readily quantified using flow cytometry.[8][9]

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol outlines the standard procedure for analyzing DNA content to determine cell cycle distribution.[10]

  • Cell Seeding and Treatment: Plate cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight, then treat with various concentrations of Butyrolactone I or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the media (containing floating cells) and save. Wash adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the saved media.

  • Fixation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 20-30 minutes in the dark. Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Start Seed and Treat Cells with Butyrolactone I Harvest Harvest Adherent and Floating Cells Start->Harvest Fix Fix Cells in Cold 70% Ethanol Harvest->Fix Stain Resuspend in PI/RNase A Staining Solution Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Result Generate DNA Content Histogram (G0/G1, S, G2/M Phases) Analyze->Result

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Induction of Apoptosis

In addition to halting cell proliferation, Butyrolactone I can induce apoptosis, or programmed cell death, in cancer cells.[12] This effect is particularly noted in p53-mutated pancreatic cancer cells.[12] The mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway. Specifically, treatment with Butyrolactone I has been shown to upregulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio, which triggers the apoptotic cascade.[12]

cluster_0 Apoptotic Regulation cluster_1 Cellular Outcome BL1 Butyrolactone I Bax Bax (Pro-apoptotic) Expression BL1->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression BL1->Bcl2 Downregulates Ratio Increased Bax/Bcl-2 Ratio Mito Mitochondrial Pathway Activation Ratio->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic pathway induced by Butyrolactone I via Bax/Bcl-2 modulation.

Conclusion

Butyrolactone I stands out as a specific and potent inhibitor of cyclin-dependent kinases, with significant anti-proliferative and pro-apoptotic effects on cancer cells. Its well-defined mechanism of action and selectivity make it an indispensable tool for cell cycle research. The comprehensive data, protocols, and pathway diagrams presented in this guide underscore its importance and provide a solid foundation for scientists engaged in oncology research and the development of next-generation CDK inhibitors.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyrolactone II, a naturally occurring γ-butyrolactone with significant biological activities. The document details its natural sources, known derivatives, and mechanisms of action, with a focus on data presentation, experimental protocols, and pathway visualizations to support further research and development.

Introduction to this compound

This compound is a member of the γ-butyrolactone class of compounds, which are five-membered lactones widely distributed in nature.[1][2] Approximately 10% of all known natural products feature a γ-butyrolactone core structure.[2] this compound itself has been identified as an antibiotic, a 5-lipoxygenase (5-LOX) inhibitor, and an antioxidant with DPPH radical-scavenging properties.[2] Its chemical formula is C₁₉H₁₆O₇, with a molecular weight of 356.33 g/mol .[2]

Natural Sources of this compound

This compound has been isolated from both fungal and plant sources. The primary fungal source is the filamentous fungus Aspergillus terreus.[3][4][5] It has also been reported to be present in the soybean plant, Glycine max.[1] While the presence of this compound in these organisms is confirmed, specific quantitative yields from either source are not extensively documented in the current scientific literature.

Known Natural Derivatives of this compound

Several other butyrolactone compounds have been isolated from Aspergillus terreus alongside this compound, indicating a shared biosynthetic origin. These include Butyrolactone I and the novel compound Butyrolactone IV.[3][4] The broader class of γ-butyrolactones encompasses a vast array of structurally diverse molecules with a wide range of biological activities, including antifungal, anti-inflammatory, and immunosuppressive effects.

Biological Activities and Quantitative Data

This compound exhibits several noteworthy biological activities, which are summarized in the table below.

Biological ActivityAssayTest Organism/SystemResultReference
5-Lipoxygenase InhibitionEnzyme Inhibition AssayPurified 5-LipoxygenaseIC₅₀ = 21.43 µg/mL[6]
Antioxidant ActivityDPPH Radical ScavengingIn vitroEC₅₀ = 42.05 µM[4]
Neuroprotective EffectChemotaxis and Lifespan AssayCaenorhabditis elegansAlleviated Aβ-induced chemotaxis disorder and prolonged lifespan[4]

Signaling Pathways

The precise signaling pathway of this compound is not fully elucidated. However, studies on related compounds and in model organisms provide significant insights into its potential mechanisms of action.

Quorum Sensing in Aspergillus

In Aspergillus terreus, the related compound Butyrolactone I has been shown to function as a signaling molecule, influencing morphology, sporulation, and the production of other secondary metabolites like lovastatin. This suggests that this compound may play a similar role in fungal communication and regulation of gene expression.

Quorum_Sensing_in_Aspergillus This compound This compound Receptor Receptor This compound->Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Activates Gene Expression Gene Expression Signal Transduction Cascade->Gene Expression Regulates Morphological Changes Morphological Changes Gene Expression->Morphological Changes Secondary Metabolite Production Secondary Metabolite Production Gene Expression->Secondary Metabolite Production

Caption: Proposed quorum sensing pathway involving this compound in Aspergillus.

Neuroprotective Pathway in C. elegans

In the model organism Caenorhabditis elegans, this compound has demonstrated neuroprotective effects by modulating the Nrf-2/SKN-1 pathway. This pathway is a key regulator of cellular resistance to oxidative stress.

Neuroprotective_Pathway This compound This compound Nrf-2/SKN-1 Nrf-2/SKN-1 This compound->Nrf-2/SKN-1 Activates ARE ARE Nrf-2/SKN-1->ARE Binds to Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Detoxification Genes Detoxification Genes Neuroprotection Neuroprotection Detoxification Genes->Neuroprotection Stress Resistance Genes Stress Resistance Genes Stress Resistance Genes->Neuroprotection ARE->Detoxification Genes Induces expression of ARE->Stress Resistance Genes Induces expression of

Caption: Neuroprotective signaling pathway of this compound via Nrf-2/SKN-1.

Experimental Protocols

Isolation of this compound from Aspergillus terreus

This protocol is adapted from the methodology described for the isolation of butyrolactones from Aspergillus terreus DRCC 152.[3]

Workflow Diagram:

Isolation_Workflow cluster_0 Solid-State Fermentation cluster_1 Extraction cluster_2 Purification Solid Substrate (Wheat Bran) Solid Substrate (Wheat Bran) Inoculation with A. terreus Inoculation with A. terreus Solid Substrate (Wheat Bran)->Inoculation with A. terreus Incubation Incubation Inoculation with A. terreus->Incubation Extraction with Ethyl Acetate Extraction with Ethyl Acetate Incubation->Extraction with Ethyl Acetate Filtration Filtration Extraction with Ethyl Acetate->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Column Chromatography->Further Purification (e.g., HPLC) Isolated this compound Isolated this compound Further Purification (e.g., HPLC)->Isolated this compound

Caption: Workflow for the isolation of this compound from Aspergillus terreus.

Methodology:

  • Solid-State Fermentation: Aspergillus terreus is cultivated on a sterilized solid substrate, such as wheat bran supplemented with starch, millet flour, and ragi flour. The culture is incubated at approximately 27°C for 9 days.

  • Extraction: The moldy bran is extracted with ethyl acetate. The resulting extract is then treated with an aqueous solution of sodium carbonate (0.25 M) to partition the acidic compounds.

  • Purification: The ethyl acetate layer is concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

  • Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry.

5-Lipoxygenase (5-LOX) Inhibition Assay

The following is a general protocol for determining the 5-LOX inhibitory activity of a test compound.

Methodology:

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase enzyme is prepared in a suitable buffer (e.g., borate buffer, pH 9.0). The substrate, linoleic acid, is also prepared in the same buffer.

  • Assay Reaction: The enzyme is pre-incubated with various concentrations of this compound (or a control inhibitor) for a few minutes at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of the linoleic acid substrate.

  • Measurement: The formation of the product, hydroperoxylinoleic acid, is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.

  • Assay Reaction: A solution of this compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a UV-Vis spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.

Conclusion

This compound is a promising natural product with a range of biological activities, including 5-LOX inhibition and antioxidant effects. Its presence in both fungal and plant sources suggests its potential for widespread applications. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its specific biosynthetic pathway in Aspergillus terreus, understanding its physiological role in Glycine max, and conducting more extensive in vivo studies to validate its pharmacological properties.

References

Methodological & Application

Laboratory-scale synthesis protocol for Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biological Activity and Data

Butyrolactone II and its analogs have demonstrated a range of biological activities. The following table summarizes key findings from preclinical studies.

Biological ActivityTarget/PathwayModel SystemKey FindingsReference
Neuroprotection Nrf-2/SKN-1 PathwayCaenorhabditis elegansAlleviates Aβ-induced chemotaxis disorder, prolongs lifespan, and reduces 5-HT sensitivity. Upregulates downstream genes of SKN-1.[2]
Anti-inflammatory 5-Lipoxygenase (5-LOX)in vitroActs as an inhibitor of the 5-lipoxygenase enzyme.
DPPH Radical Scavenging Direct antioxidantin vitroExhibits DPPH radical scavenging activity with an EC50 of 42.05 μM.[2]
Antibiotic Not specifiedBacterial cell linesShows weak cytotoxic activity.
Anticancer Not specifiedCancer cell linesShows weak cytotoxic activity.

Signaling Pathways

This compound is known to modulate key signaling pathways involved in oxidative stress response and inflammation.

Nrf-2/SKN-1 Signaling Pathway

The Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway in mammals, and its homolog SKN-1 in C. elegans, is a primary regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the transcription of a wide array of antioxidant and cytoprotective enzymes. This compound has been shown to exert its neuroprotective effects by modulating this pathway, leading to the increased expression of downstream protective genes.[2][3]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Butyrolactone_II This compound Butyrolactone_II->Keap1_Nrf2 modulates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Target_Genes Target Genes (e.g., HO-1, NQO1) ARE->Target_Genes activates transcription Antioxidant_Response Antioxidant & Cytoprotective Response Target_Genes->Antioxidant_Response leads to

Nrf-2/SKN-1 signaling pathway modulation by this compound.
5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response. It is responsible for the metabolism of arachidonic acid into leukotrienes, which are potent pro-inflammatory lipid mediators. The pathway is initiated by the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. 5-LOX, with the help of its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a key intermediate that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which contribute to inflammation. This compound has been identified as an inhibitor of 5-LOX, suggesting a mechanism for its anti-inflammatory effects.

five_LOX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX Butyrolactone_II This compound Butyrolactone_II->five_LOX inhibits five_HPETE 5-HPETE five_LOX->five_HPETE converts to FLAP FLAP FLAP->five_LOX activates LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 converted to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 produces CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs produces Inflammation Inflammation LTB4->Inflammation promotes CysLTs->Inflammation promotes

Inhibition of the 5-Lipoxygenase pathway by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[4][5][6][7] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct modulation by this compound has not been definitively shown, related butyrolactones are known to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory properties.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Cell Surface Receptor Stimuli->Receptor binds to IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases Butyrolactone_analog Butyrolactone Analogs (Potential inhibition) Butyrolactone_analog->IKK_Complex may inhibit DNA DNA NFkB_nuc->DNA binds to Target_Genes Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Target_Genes activates transcription Inflammatory_Response Inflammatory Response Target_Genes->Inflammatory_Response leads to

Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

General Protocol for Fungal Metabolite Extraction and Isolation
  • Fungal Culture:

    • Inoculate Aspergillus terreus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth).

    • Incubate the culture for a period of 2-4 weeks at an appropriate temperature (e.g., 25-28 °C) to allow for the production of secondary metabolites.

  • Extraction:

    • If using a liquid culture, separate the mycelium from the broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Extract the mycelium separately with a solvent mixture like methanol/dichloromethane.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica gel.

    • Elute with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate the components into fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the compound of interest.

    • Perform further purification steps, such as preparative HPLC, to isolate the pure this compound.

  • Structure Elucidation and Characterization:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and formula.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the chemical structure.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • UV-Vis Spectroscopy: To observe electronic transitions.

The following diagram illustrates a general workflow for the isolation of a natural product like this compound.

Isolation_Workflow Start Start: Fungal Strain (Aspergillus terreus) Culture Fungal Cultivation (Solid or Liquid Media) Start->Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Analysis (NMR, MS, IR, UV) Pure_Compound->Analysis End End: Characterized Compound Analysis->End

General workflow for the isolation of this compound.

References

Application Note: Quantitative Analysis of Butyrolactone II in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Butyrolactone II in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

This compound is a naturally derived compound that has garnered significant interest due to its biological activities, including its role as an antibiotic and a 5-lipoxygenase (5-LOX) inhibitor[1]. The 5-LOX pathway is critical in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, this compound presents potential therapeutic applications in inflammatory diseases. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical drug development, including pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive protocol for the analysis of this compound in human plasma using HPLC-MS/MS.

Experimental

2.1. Materials and Reagents

  • This compound standard (CAS: 87414-44-6)[1]

  • Internal Standard (IS): (A suitable stable isotope-labeled analog or a structurally similar compound with distinct mass, for this example we will use Verapamil as a common choice for small molecule analysis)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Instrumentation

An HPLC system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2] or equivalent

2.3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma, a common and effective technique for sample cleanup in bioanalysis[3][4].

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for injection.

2.4. HPLC Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

2.5. Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, monitoring the following Multiple Reaction Monitoring (MRM) transitions.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • IonSpray Voltage: 5500 V

  • Temperature: 550 °C

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 357.1 325.1 25
    357.1 297.1 35

    | Verapamil (IS) | 455.3 | 165.1 | 30 |

Note: The precursor ion for this compound ([M+H]+) is derived from its molecular formula C19H16O7 and molecular weight of 356.33 g/mol [1][5]. Product ions are based on common fragmentation patterns observed in MS2 spectra[5].

Results and Discussion

3.1. Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity. The following table summarizes the typical performance characteristics of the assay.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) ± 10%
Inter-day Accuracy (%Bias) ± 13%
Recovery > 85%

3.2. Sample Chromatogram

(A representative chromatogram would be inserted here in a full application note, showing the separation of this compound and the internal standard from endogenous plasma components.)

Visual Protocols and Pathways

The following diagrams illustrate the experimental workflow and the biological pathway of interest for this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation centrifuge->evaporate reconstitute 6. Reconstitution evaporate->reconstitute hplc 7. HPLC Separation (C18 Column) reconstitute->hplc msms 8. MS/MS Detection (MRM) hplc->msms quant 9. Quantification msms->quant report 10. Reporting quant->report

Caption: A flowchart detailing the major steps of the analytical protocol.

G Simplified 5-Lipoxygenase (5-LOX) Pathway Inhibition AA Arachidonic Acid FLAP FLAP AA->FLAP translocation LOX 5-Lipoxygenase (5-LOX) FLAP->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Response LTB4->Inflammation CysLTs->Inflammation Butyrolactone This compound Butyrolactone->LOX Inhibition

Caption: Inhibition of the 5-LOX enzyme by this compound.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. This method can be effectively utilized to support pharmacokinetic and toxicokinetic studies of this compound.

Disclaimer: This is a representative application note. The specific parameters, especially MS/MS transitions and collision energies, should be optimized for the specific instrumentation used. The quantitative performance data is illustrative of a typical validated bioanalytical method.

References

Application Notes: Butyrolactone II in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyrolactone II is a naturally occurring compound isolated from fungi such as Aspergillus terreus.[1] Chemically identified by its γ-butyrolactone core structure, it has a molecular formula of C19H16O7 and a molecular weight of 356.33.[2] While research has highlighted its properties as an antibiotic, a 5-lipoxygenase (5-LOX) inhibitor, and a potent radical scavenger with significant antioxidant activity,[1][2] its specific application in cancer cell line studies is not extensively documented in current literature. However, the broader family of γ-butyrolactone-containing molecules has demonstrated significant potential in oncology research, exhibiting a range of cytotoxic and cytostatic effects. This document provides an overview of the known activities of related butyrolactone compounds in cancer cells and offers detailed protocols for researchers interested in investigating the potential of this compound as an anticancer agent.

Known Biological Activities of Butyrolactone Derivatives in Cancer Research

The γ-butyrolactone scaffold is a common feature in numerous natural and synthetic compounds with potent biological activities. In the context of cancer, derivatives such as Butyrolactone I have been identified as specific inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 (cdc2) and CDK2.[3][4] This inhibition disrupts cell cycle progression, leading to G2/M phase arrest and, in some cases, the induction of apoptosis.[4][5] Other derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, which is often constitutively active in cancer.[6][7]

The neuroprotective effects of this compound have been linked to its ability to modulate the Nrf-2/SKN-1 pathway in C. elegans, a key pathway in cellular defense against oxidative stress.[1] As oxidative stress is a crucial factor in cancer development and progression, this suggests a potential, yet unexplored, mechanism for this compound in cancer cell biology.

Data Presentation: Cytotoxicity of Butyrolactone Derivatives

CompoundCancer Cell LineCell TypeIC50 ValueReference
Butyrolactone I Non-small-cell lung cancerLung~50 µg/mL[4]
Butyrolactone I PC-14Lung~20 µg/mL[4]
Compound 1 (Oleoyl Hybrid) HCT116Colorectal22.4 µM[8]
Compound 2 (Oleoyl Hybrid) HCT116Colorectal0.34 µM[8]
Protelichesterinic acid HCT-116Colorectal34.3 µM[9]

Signaling Pathway and Experimental Workflow

Diagram 1: Proposed Mechanism of Butyrolactone I in Cancer Cells

The following diagram illustrates the established mechanism of action for Butyrolactone I, a related compound, which involves the inhibition of cyclin-dependent kinases to induce cell cycle arrest.

G BL1 Butyrolactone I CDK1_CyclinB CDK1/Cyclin B Complex BL1->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E Complex BL1->CDK2_CyclinE inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes S_Phase S Phase Progression CDK2_CyclinE->S_Phase promotes Arrest G2/M Arrest G2M_Transition->Arrest Apoptosis Apoptosis Arrest->Apoptosis can lead to

Caption: Mechanism of Butyrolactone I-induced G2/M cell cycle arrest.

Diagram 2: General Experimental Workflow for Compound Screening

This workflow outlines a standard procedure for evaluating the anticancer potential of a novel compound like this compound in vitro.

G cluster_assays Endpoint Assays start Prepare this compound Stock Solution treat Treat Cells with a Dose Range of this compound start->treat culture Culture Cancer Cell Lines seed Seed Cells into Multi-well Plates culture->seed seed->treat viability Cell Viability Assay (e.g., MTT, Crystal Violet) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Mechanism Study (Western Blot) treat->western analyze Data Analysis (IC50, Statistical Tests) viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze conclusion Conclusion on Anticancer Activity analyze->conclusion

Caption: Workflow for in vitro screening of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. Researchers should optimize conditions for their specific cell lines and experimental setup.

Protocol 1: Cell Culture and Compound Preparation
  • Cell Maintenance: Culture cancer cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods for adherent cells or by dilution for suspension cells.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a sterile solvent such as dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
  • Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis
  • Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Protocol 5: Western Blotting
  • Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against CDK1, Cyclin B1, PARP, Caspase-3, p-IκBα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Activity of Butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactones are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory activity of Butyrolactone, focusing on its effects on key inflammatory pathways and mediators. The protocols outlined here are primarily based on studies conducted with Butyrolactone I, a well-characterized member of this family, due to the extensive availability of research data. These methodologies can be adapted for the study of other butyrolactone derivatives.

Butyrolactone I has been shown to exert its anti-inflammatory effects by modulating critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6] In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][5][6]

Mechanism of Action

The anti-inflammatory activity of Butyrolactone I is attributed to its ability to suppress the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6] This suppression is achieved through the inhibition of the NF-κB signaling pathway. Specifically, Butyrolactone I has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB and the inhibitor of NF-κB (IκB), preventing the translocation of p65 to the nucleus.[3][5] Furthermore, Butyrolactone I can also modulate the MAPK signaling pathway, which is also involved in the regulation of inflammatory responses.[4][7]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of Butyrolactone I and other derivatives from various in vitro studies.

Table 1: Inhibitory Effects of Butyrolactone Derivatives on Inflammatory Mediators

CompoundCell LineInflammatory MediatorInhibitionConcentration/IC50Reference
Butyrolactone I (ZB5-1)BV-2 microgliaNitric Oxide (NO)Significant reductionDose-dependent[3][5]
Butyrolactone I (ZB5-1)BV-2 microgliaInterleukin-1β (IL-1β)Significant reductionDose-dependent[3][5]
ArctiidilactoneMacrophagesLPS-induced NO productionInhibitionNot specified[1][2]
Indole-based γ-butyrolactoneNot specifiedCOX-2IC50 <0.001 μM<0.001 μM[1][2]
Butyrolactone-I (BTL-1)IPEC-J2 cellsInterleukin-1β (IL-1β)Significant decrease10, 20, 50 μM[4]
Butyrolactone-I (BTL-1)IPEC-J2 cellsInterleukin-6 (IL-6)Significant decrease10, 20, 50 μM[4]
Butyrolactone Methyl Ketone (BTL-MK)RBL-2H3 cellsMast cell degranulationIC50 = 6.7 μM6.7 μM[8]
Butyrolactone IRBL-2H3 cellsMast cell degranulationIC50 = 13.5 μM13.5 μM[8]

Table 2: Effect of Butyrolactone I on Pro-Inflammatory Protein Expression

CompoundCell LineTarget ProteinEffectMethodReference
Butyrolactone I (ZB5-1)BV-2 microgliaiNOSDown-regulationWestern Blot[3][5]
Butyrolactone I (ZB5-1)BV-2 microgliaCOX-2Down-regulationWestern Blot[3][5]
Butyrolactone I (BLI)RAW264.7 cellsiNOSDown-regulationNot specified[6]
Butyrolactone I (BLI)RAW264.7 cellsCOX-2Down-regulationNot specified[6]

Experimental Protocols

The following are detailed protocols for assessing the in vitro anti-inflammatory activity of Butyrolactone.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for in vitro inflammation studies.[9]

  • Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well or 6-well plates for other assays) at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Butyrolactone for a specified period (e.g., 1 hour).

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[9]

    • Include appropriate controls: a negative control (cells only), a positive control (cells treated with LPS only), and a vehicle control (cells treated with the solvent used to dissolve Butyrolactone).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effect of Butyrolactone on the cells.

  • Procedure:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Purpose: To quantify the amount of NO produced by the cells, an indicator of iNOS activity.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression
  • Purpose: To determine the effect of Butyrolactone on the protein expression levels of iNOS and COX-2.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Purpose: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Butyrolactone Cell_Seeding->Pre_treatment LPS_Stimulation Induce Inflammation with LPS Pre_treatment->LPS_Stimulation MTT_Assay Cell Viability (MTT) LPS_Stimulation->MTT_Assay Griess_Assay NO Production (Griess) LPS_Stimulation->Griess_Assay Western_Blot iNOS/COX-2 Expression (Western Blot) LPS_Stimulation->Western_Blot ELISA Cytokine Levels (ELISA) LPS_Stimulation->ELISA Data_Quantification Quantify Results MTT_Assay->Data_Quantification Griess_Assay->Data_Quantification Western_Blot->Data_Quantification ELISA->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Butyrolactone Butyrolactone Butyrolactone->MAPK inhibits Butyrolactone->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Inflammatory_Genes activates

References

Protocol for dissolving Butyrolactone II in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Dissolving Butyrolactone II in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a butenolide fungal metabolite derived from Aspergillus terreus.[1][2] It has garnered interest in drug development for its biological activities, which include the inhibition of 5-lipoxygenase (5-LO) and α-glucosidase, as well as radical-scavenging properties.[1][2][3] For in vitro studies, particularly in cell culture, proper dissolution and handling of hydrophobic compounds like this compound are critical for obtaining reproducible and accurate results. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an ideal choice for preparing stock solutions of this compound.[4][5] However, DMSO can exhibit cytotoxicity at higher concentrations.[6] Therefore, it is essential to prepare a high-concentration stock solution in DMSO and subsequently dilute it into the aqueous cell culture medium to a final working concentration where the DMSO level is non-toxic to the cells, typically below 0.5%.[6]

This document provides a detailed protocol for the preparation of this compound solutions in DMSO for cell culture applications, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the key properties of this compound and DMSO relevant to its use in cell culture experiments.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 87414-44-6[1][3]67-68-5[4]
Molecular Formula C₁₉H₁₆O₇[1][3](CH₃)₂SO[6]
Molecular Weight 356.33 g/mol [3]78.13 g/mol [4]
Appearance A solid[1]Colorless liquid
Solubility Soluble in DMSO[2]Miscible with water and most organic solvents[4][7]
Recommended Storage -20°C[1][2]Room temperature, away from bright light[4]
Recommended Stock Conc. 10-50 mM in 100% DMSON/A
Final Conc. in Media Varies by experiment (typically µM range)≤ 0.5% (v/v) to avoid cytotoxicity[6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium, pre-warmed to 37°C

  • Laminar flow hood or biosafety cabinet

Protocol 1: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound.

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can penetrate the skin and may carry dissolved substances with it.[4]

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 50 mmol/L x 0.001 L x 356.33 g/mol = 17.82 mg

  • Weighing: In a sterile 1.5 mL microcentrifuge tube, accurately weigh approximately 17.82 mg of this compound powder.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If solubility is an issue, gentle warming of the tube to 37°C or brief sonication can aid dissolution.[2][6]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] When stored at -20°C, the solution should be used within one month.[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

  • Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C before use.

  • Calculate Dilution: Determine the volume of the 50 mM stock solution needed for your experiment. For example, to prepare 1 mL of a 50 µM working solution: M₁V₁ = M₂V₂ (50 mM) x V₁ = (50 µM) x (1 mL) (50,000 µM) x V₁ = (50 µM) x (1000 µL) V₁ = 1 µL

  • Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution.

    • Step A (Intermediate Dilution): Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed medium. This creates a 100 µM intermediate solution. Vortex gently.

    • Step B (Final Dilution): Add 500 µL of the 100 µM intermediate solution to 500 µL of pre-warmed medium to achieve a final concentration of 50 µM.

  • Final DMSO Concentration Check: The final concentration of DMSO in the 50 µM working solution prepared as above is 0.1%. This is well below the 0.5% toxicity threshold for most cell lines.[6]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) without this compound to the cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for cell treatment to ensure stability and potency.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound working solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 6. Serially Dilute in Pre-warmed Medium thaw->dilute treat 7. Add to Cell Culture dilute->treat

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

This compound is an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory leukotriene pathway.

G cluster_pathway 5-Lipoxygenase Pathway AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO via FLAP FLAP FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) (Inflammation) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) (Bronchoconstriction) LTA4->LTC4 Inhibitor This compound Inhibitor->FiveLO

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

References

Handling, storage, and safety guidelines for Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Important: The following application notes and protocols are based on general laboratory safety principles and data available for the structurally related compound, γ-butyrolactone (GBL), due to the limited specific safety information for Butyrolactone II. This compound is a distinct chemical entity, and while the provided guidelines are based on the best available analogous data, they must be supplemented by a thorough, compound-specific risk assessment conducted by qualified personnel before handling. Researchers, scientists, and drug development professionals must exercise caution and adhere to all institutional and regulatory safety standards.

Introduction

This compound is a butenolide fungal metabolite found in Aspergillus terreus. It has demonstrated activity as a radical scavenger and an inhibitor of enzymes such as 5-lipoxygenase and α-glucosidase, making it a compound of interest in drug discovery and development. These application notes provide essential guidelines for the safe handling, storage, and use of this compound in a research laboratory setting.

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes known properties and includes data for γ-butyrolactone (GBL) for reference.

PropertyThis compoundγ-Butyrolactone (GBL) - For Reference
Appearance SolidColorless oily liquid[1]
Molecular Formula C₁₉H₁₆O₇C₄H₆O₂[2][3]
Molecular Weight 356.3 g/mol 86.09 g/mol [2][3]
Boiling Point Not available204-206 °C[4]
Melting Point Not available-43.5 °C[4]
Flash Point Not available98 °C (closed cup)[1]
Solubility Soluble in DMSOMiscible with water, alcohols, ketones, esters, and aromatic hydrocarbons.[4]
Storage Temperature -20°CRecommended storage at 4°C or room temperature in a cool, dry place.[5][6]

Safety and Hazard Information

The toxicological properties of this compound have not been fully investigated. Based on data for GBL, related lactones may cause serious eye damage, and may be harmful if swallowed or inhaled, potentially causing drowsiness or dizziness.[2][7]

Hazard Pictograms (Based on GHS classification for GBL):

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Signal Word (Based on GHS classification for GBL): Danger[2][7]

Hazard Statements (Based on GHS classification for GBL):

  • H302: Harmful if swallowed.[2][7][8]

  • H318: Causes serious eye damage.[2][7][8]

  • H336: May cause drowsiness or dizziness.[2][7][8]

Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines recommended PPE for various scenarios, based on guidelines for handling hazardous laboratory chemicals.

ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Dispensing Chemical splash goggles.Appropriate protective gloves (e.g., Butyl rubber) and a lab coat.[5]Use in a well-ventilated area or under a chemical fume hood.[9]
Spill Cleanup Chemical splash goggles and face shield.Chemical-resistant gloves, boots, and apron or coveralls.A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9]
Emergency (e.g., large spill, fire) Chemical splash goggles and face shield.Full chemical-resistant suit.Self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent.[9]
Safe Handling Procedures
  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Avoid contact with eyes, skin, and clothing.[2][9]

  • Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Keep the container tightly closed when not in use.[2][9]

Storage Conditions
  • Store this compound at -20°C in a tightly sealed container.

  • Store in a dry, well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • The storage area should be secure and accessible only to authorized personnel.

Experimental Protocols

The following are generalized protocols. Specific experimental conditions may require modifications, which should be detailed in your laboratory's standard operating procedures (SOPs).

Preparation of Stock Solutions
  • Pre-Experiment Setup:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the workspace within a chemical fume hood.

    • Have spill cleanup materials readily available.

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid this compound using a calibrated analytical balance.

    • Slowly add the desired solvent (e.g., DMSO) to the solid to achieve the target concentration.

    • Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Post-Procedure:

    • Label the stock solution vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or as recommended for stability.

    • Clean all equipment and the work area thoroughly.

    • Dispose of any waste according to institutional and local regulations.

Emergency Procedures

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill weigh Weigh Compound prep_spill->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution at -20°C dissolve->store clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Standard workflow for handling this compound.

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure spill Spill or Exposure Occurs evacuate_spill Evacuate Area spill->evacuate_spill Spill remove_clothing Remove Contaminated Clothing spill->remove_clothing Exposure don_ppe_spill Don Appropriate PPE evacuate_spill->don_ppe_spill contain_spill Contain & Absorb Spill don_ppe_spill->contain_spill dispose_spill Dispose of Waste contain_spill->dispose_spill decontaminate Decontaminate Area dispose_spill->decontaminate flush_area Flush Affected Area remove_clothing->flush_area seek_medical Seek Medical Attention flush_area->seek_medical

Caption: Emergency response flowchart for spills or exposure.

References

Using Butyrolactone II as a Chemical Probe for Enzyme Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone II is a naturally occurring fungal metabolite that has garnered significant interest as a chemical probe for studying various enzymatic pathways.[1] Its ability to selectively inhibit certain enzymes makes it a valuable tool for elucidating biological processes and for the initial stages of drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme studies, with a focus on its inhibitory activities against 5-lipoxygenase and α-glucosidase, as well as its antioxidant properties.

Chemical Properties

PropertyValue
Molecular Formula C₁₉H₁₆O₇
Molecular Weight 356.33 g/mol [2]
CAS Number 87414-44-6[2]
Appearance Solid
Source Fungal metabolite, notably from Aspergillus terreus[2]

Applications in Enzyme Studies

This compound serves as a versatile chemical probe for investigating several key enzymes and biological pathways.

Inhibition of 5-Lipoxygenase (5-LO)

5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3] Inhibition of 5-LO is a key strategy in the development of anti-inflammatory drugs. This compound has been identified as an inhibitor of 5-lipoxygenase, making it a useful tool to study the role of this enzyme in inflammatory processes.[4]

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme are used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. This compound has demonstrated inhibitory activity against α-glucosidase, suggesting its potential as a chemical probe for studying carbohydrate metabolism and developing anti-diabetic agents.[5]

Antioxidant Activity and Radical Scavenging

This compound exhibits significant antioxidant properties by scavenging free radicals.[4] This activity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. As a chemical probe, it can be used to investigate oxidative stress-related pathways.

Quantitative Data

The following tables summarize the reported inhibitory and antioxidant activities of this compound.

Enzyme/AssayIC₅₀ / EC₅₀Source Organism of Enzyme/Assay Conditions
5-LipoxygenaseNot explicitly quantified in the provided search results, but identified as an inhibitor.Fungal
α-GlucosidaseLess active than Butyrolactone I (IC₅₀ = 52.17 ± 5.68 µM)[5]Yeast
DPPH Radical Scavenging17.64 ± 6.41 µM[5]In vitro assay
ABTS Radical ScavengingData not available in the provided search results.In vitro assay

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay (Spectrophotometric Method)

This protocol is a general method for assessing 5-LO inhibition and can be adapted for use with this compound.

Materials:

  • 5-Lipoxygenase enzyme (from soybean or human recombinant)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound (test inhibitor)

  • Quercetin or other known 5-LO inhibitor (positive control)

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the 5-LO enzyme solution with the borate buffer.

  • Add the desired concentration of this compound or the positive control to the cuvette and incubate for 3-5 minutes at 25°C.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately monitor the change in absorbance at 234 nm for 3-5 minutes. The formation of the conjugated diene hydroperoxide product from the enzymatic reaction leads to an increase in absorbance at this wavelength.

  • A control reaction without the inhibitor should be run in parallel.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Logical Workflow for 5-LO Inhibition Assay

G Workflow for 5-LO Inhibition Assay prep Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) mix Mix Enzyme and Buffer prep->mix add_inhibitor Add this compound (or control) mix->add_inhibitor incubate Incubate (3-5 min) add_inhibitor->incubate add_substrate Add Linoleic Acid incubate->add_substrate measure Measure Absorbance at 234 nm add_substrate->measure calculate Calculate % Inhibition measure->calculate

Caption: A streamlined workflow for determining the inhibitory effect of this compound on 5-lipoxygenase activity.

α-Glucosidase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of this compound or acarbose.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Add 20 µL of pNPG substrate solution to initiate the reaction.

  • Incubate the plate for an additional 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

DPPH Radical Scavenging Assay

This protocol describes how to assess the antioxidant capacity of this compound by its ability to scavenge the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a test tube or 96-well plate, mix various concentrations of this compound or the positive control with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

  • A control containing only methanol and the DPPH solution should be measured.

  • Calculate the percentage of scavenging activity: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Signaling Pathways

5-Lipoxygenase Signaling Pathway and Inhibition by this compound

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. This compound can inhibit this pathway at the level of the 5-LO enzyme.

G 5-Lipoxygenase Pathway Inhibition AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation ButyrolactoneII This compound ButyrolactoneII->LOX5

Caption: this compound inhibits the 5-lipoxygenase enzyme, thereby blocking the production of pro-inflammatory leukotrienes.

Proposed Inhibition of NF-κB Signaling by Butyrolactones

While direct evidence for this compound is emerging, related butyrolactones have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6][7] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the NF-κB p65 subunit.

G Proposed NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes ButyrolactoneII This compound ButyrolactoneII->IKK inhibits

Caption: Proposed mechanism of NF-κB signaling inhibition by butyrolactones, preventing pro-inflammatory gene expression.

Conclusion

This compound is a valuable chemical probe for studying enzyme function and related signaling pathways. Its inhibitory effects on 5-lipoxygenase and α-glucosidase, coupled with its antioxidant properties, make it a versatile tool for research in inflammation, diabetes, and oxidative stress. The provided protocols and pathway diagrams serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into its precise mechanisms of action will continue to expand its applications in biomedical research.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Butyrolactone I as a Reference Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for high-throughput screening (HTS) assays involving Butyrolactone II did not yield specific protocols or quantitative data. Due to this lack of available information, these application notes have been developed based on its well-characterized analog, Butyrolactone I , a potent inhibitor of cyclin-dependent kinases (CDKs). Butyrolactone I serves as an excellent reference compound for establishing and validating HTS assays aimed at discovering novel CDK inhibitors for research and drug development.

Introduction

Butyrolactone I is a cell-permeable fungal metabolite that selectively inhibits the activity of key cell cycle regulators, the cyclin-dependent kinases (CDKs).[1] Specifically, it targets CDK1 (also known as cdc2) and CDK2 by competing with ATP for the kinase binding site.[2][3] This inhibition disrupts the normal progression of the cell cycle, leading to arrests at the G1/S and G2/M phases.[3] Given its specific mechanism of action, Butyrolactone I is an invaluable tool for researchers and drug development professionals in the design and validation of high-throughput screening assays for novel CDK inhibitors. These notes provide detailed protocols for both biochemical and cell-based HTS assays using Butyrolactone I as a reference inhibitor.

Mechanism of Action of Butyrolactone I

The cell cycle is driven by the sequential activation of CDKs, which form complexes with their regulatory partners, cyclins. Butyrolactone I exerts its biological effects by inhibiting the kinase activity of CDK/cyclin complexes. For instance, inhibition of CDK2/cyclin E and CDK2/cyclin A blocks the phosphorylation of the Retinoblastoma protein (pRb).[3] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest. Similarly, inhibition of CDK1/cyclin B prevents the phosphorylation of substrates necessary for mitotic entry, leading to a G2/M arrest.[3]

Butyrolactone_I_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F releases G1_Arrest G1 Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK1_CyclinB CDK1/Cyclin B Mitotic_Substrates Mitotic Substrates CDK1_CyclinB->Mitotic_Substrates phosphorylates Mitosis Mitosis Mitotic_Substrates->Mitosis promotes G2_Arrest G2/M Arrest Butyrolactone_I Butyrolactone I Butyrolactone_I->CDK2_CyclinE inhibits Butyrolactone_I->CDK1_CyclinB inhibits

Butyrolactone I inhibits CDK1 and CDK2, leading to cell cycle arrest.

Quantitative Data for Butyrolactone I

The inhibitory activity of Butyrolactone I has been quantified against several CDK/cyclin complexes and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target/Cell LineAssay TypeIC50 (µM)Reference
Biochemical Assays
CDK1/cyclin BKinase Activity0.65[4][5]
CDK2/cyclin AKinase Activity1.38[4][5]
CDK2/cyclin EKinase Activity0.66[4][5]
CDK5/p25Kinase Activity0.17[4][5]
CDK5/p35Kinase Activity0.22[4][5]
Cell-Based Assays
HL-60 (Human Leukemia)Proliferation13.2[6]
PC-3 (Prostate Cancer)Proliferation41.7[6]
Non-small cell lung cancerProliferation~118 (50 µg/mL)[5]

High-Throughput Screening Workflow

A typical HTS campaign to identify novel CDK inhibitors involves several stages, from assay development to hit validation. Butyrolactone I can be used as a reference compound throughout this process to ensure assay performance and to benchmark the potency of newly identified hits.

HTS_Workflow Assay_Dev Assay Development (Biochemical or Cell-Based) Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Select Hits Secondary_Assay Secondary & Orthogonal Assays Dose_Response->Secondary_Assay Confirm Potency SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validate Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt

A generalized workflow for an HTS campaign for CDK inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Assay for CDK2/Cyclin E Inhibitors

This protocol describes a homogeneous, luminescence-based assay in a 384-well format to measure the activity of CDK2/cyclin E and to screen for its inhibitors. The assay quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin E1

  • Histone H1 peptide substrate

  • ATP

  • Butyrolactone I (positive control)

  • DMSO (vehicle control)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque, flat-bottom 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and Butyrolactone I in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 20-50 nL of each compound solution to the wells of a 384-well plate.

    • Include wells with DMSO only for negative (100% activity) and positive (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing CDK2/Cyclin E1 and Histone H1 peptide.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • To start the reaction, add 5 µL of the 2X ATP solution to each well. The final volume should be 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the manufacturer's instructions for the luminescent kinase assay kit, add 10 µL of the ATP depletion reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_max) / (Lumi_min - Lumi_max)) where Lumi_compound is the signal in the presence of the test compound, Lumi_max is the signal from the DMSO control (maximum kinase activity), and Lumi_min is the signal from a control with a high concentration of Butyrolactone I (minimum kinase activity).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: High-Content Cell-Based Assay for G2/M Arrest

This protocol uses automated microscopy and image analysis to identify and quantify compounds that induce G2/M cell cycle arrest by measuring changes in nuclear morphology and DNA content.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Butyrolactone I (positive control)

  • Nocodazole (alternative G2/M arrest positive control)

  • DMSO (vehicle control)

  • Hoechst 33342 (nuclear stain)

  • Paraformaldehyde (fixative)

  • Triton X-100 (permeabilization agent)

  • Black-walled, clear-bottom 384-well imaging plates

  • Automated liquid handling system

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating:

    • Seed cells into 384-well imaging plates at a density that ensures they are in a logarithmic growth phase at the time of analysis (e.g., 1,000-2,000 cells per well).

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Add test compounds and controls (Butyrolactone I, Nocodazole, DMSO) to the wells. The final DMSO concentration should not exceed 0.5%.

    • Incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining:

    • Fix the cells by adding paraformaldehyde to a final concentration of 4% for 15 minutes at room temperature.

    • Wash the wells twice with phosphate-buffered saline (PBS).

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the wells twice with PBS.

    • Stain the nuclei by adding Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 15 minutes in the dark.

    • Wash the wells twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the stained nuclei using a high-content imaging system. Capture multiple fields per well to ensure robust statistics.

    • Use image analysis software to segment and identify individual nuclei.

    • Measure parameters for each nucleus, including:

      • Integrated Nuclear Intensity: Proportional to the DNA content.

      • Nuclear Area: Nuclei in G2/M are typically larger than those in G1.

    • Gate the cell populations based on integrated nuclear intensity to classify cells into G1, S, and G2/M phases.

Data Analysis:

  • Quantify G2/M Population: Calculate the percentage of cells in the G2/M phase for each treatment condition.

  • Dose-Response: Plot the percentage of cells in G2/M against the compound concentration to determine the EC50 (the concentration that induces a half-maximal increase in the G2/M population).

  • Z'-Factor: Assess the quality of the assay using the positive (Butyrolactone I) and negative (DMSO) controls. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

References

Application Notes and Protocols for the Purification of Synthesized Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Butyrolactone II, also known to chemists as α-acetyl-γ-butyrolactone, is a significant intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its purity is paramount for the successful synthesis of downstream products. This document provides detailed application notes and protocols for the purification of synthesized this compound, tailored for researchers, scientists, and professionals in drug development. The following sections outline the most effective methods for purification: distillation, liquid-liquid extraction followed by distillation, and column chromatography.

Distillation

Distillation is the most common and highly effective method for purifying this compound on a larger scale, frequently achieving a purity of over 99%.[1] This technique separates compounds based on differences in their boiling points. For this compound, vacuum distillation is often preferred to prevent thermal decomposition at higher temperatures.

Experimental Protocol: Vacuum Distillation

  • Preparation: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and connections are airtight. A cold trap should be placed between the distillation setup and the vacuum pump to collect any volatile impurities and protect the pump.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. It is advisable not to fill the flask to more than two-thirds of its capacity.

  • Initiating the Distillation: Begin to reduce the pressure in the system using a vacuum pump. Once the desired pressure is achieved, start heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill. The forerun, which contains more volatile impurities, should be collected and discarded. The main fraction, containing the purified this compound, is then collected at its characteristic boiling point under the applied pressure.

  • Completion: Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation. Allow the apparatus to cool down completely before releasing the vacuum.

Data Presentation:

Protonating Agent in SynthesisPurification MethodPurity (by GC analysis)Yield (based on γ-butyrolactone)
Sulfuric AcidDistillation>99%91%[1][2]
50% Phosphoric AcidDistillation98.5%91%[1][2]
60% Acetic AcidDistillation98.5%88%[1][2]

Workflow Diagram:

Fig. 1: Vacuum Distillation Workflow

Liquid-Liquid Extraction followed by Distillation

For crude products containing significant amounts of water-soluble or acid/base-soluble impurities, a preliminary liquid-liquid extraction can greatly enhance the efficiency of the final distillation step.

Experimental Protocol: Extraction and Distillation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Wash with a brine solution (saturated NaCl) to remove the bulk of the water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by vacuum distillation as described in the previous section.

Workflow Diagram:

G cluster_extraction Liquid-Liquid Extraction cluster_purification Purification ext1 Dissolve Crude Product in Organic Solvent ext2 Wash with NaHCO3 Solution ext1->ext2 ext3 Wash with Brine ext2->ext3 ext4 Separate and Dry Organic Layer ext3->ext4 pur1 Remove Solvent (Rotary Evaporator) ext4->pur1 pur2 Vacuum Distillation pur1->pur2

Fig. 2: Extraction and Distillation Workflow

Column Chromatography

For small-scale purification or for the separation of impurities with very similar boiling points to this compound, column chromatography is a valuable technique. Silica gel is a commonly used stationary phase.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient of hexane and ethyl acetate is often effective.[1] Start with a low polarity mixture and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation:

While specific yield and purity data for column chromatography of this compound are not extensively documented in the provided search results, this method is highly effective for achieving high purity on a smaller scale, often exceeding 98%, though yields can be lower than distillation due to product loss on the column.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_isolate Isolation prep1 Pack Column with Silica Gel prep2 Load Crude Sample prep1->prep2 chrom1 Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) prep2->chrom1 chrom2 Collect Fractions chrom1->chrom2 chrom3 Analyze Fractions by TLC chrom2->chrom3 iso1 Combine Pure Fractions chrom3->iso1 iso2 Remove Solvent iso1->iso2

Fig. 3: Column Chromatography Workflow

The choice of purification method for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For large-scale industrial applications, distillation is the most practical and economical choice. For laboratory-scale synthesis and instances where very high purity is required, a combination of liquid-liquid extraction and distillation or column chromatography are excellent options. Researchers should select the protocol that best fits their specific experimental needs.

References

Application of Butyrolactone II in Studying Radical-Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone II is a naturally occurring compound that has garnered interest for its potential biological activities, including its capacity as a radical scavenger.[1][2] This application note provides an overview of the use of this compound in studying antioxidant activity, details experimental protocols for assessing its radical-scavenging properties, and explores potential signaling pathways involved in its mechanism of action. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the antioxidant potential of this compound and similar compounds.

Radical-Scavenging Activity of Butyrolactone Derivatives

Several studies have demonstrated the antioxidant and radical-scavenging properties of various butyrolactone derivatives.[3][4][5][6] These compounds are of interest for their potential therapeutic applications in conditions associated with oxidative stress. While specific quantitative data for this compound is not extensively published, data from related compounds can provide a valuable reference for its potential efficacy.

For instance, Butyrolactone I has shown significant radical-scavenging activity in various assays.[7] The antioxidant activity of two new aromatic ring butyrolactone derivatives, dasycarpusphenol acid A and dasycarpusphenol acid B, has also been reported with specific IC50 values.[5]

Table 1: Radical-Scavenging Activity of Selected Butyrolactone Derivatives

CompoundAssayIC50 ValueReference
Butyrolactone IDPPH Radical Scavenging51 µM[7]
Butyrolactone IHydrogen Peroxide Scavenging141 µM[7]
Dasycarpusphenol Acid ANot Specified28.95 mg/mL[5]
Dasycarpusphenol Acid BNot Specified41.76 mg/mL[5]
BM138 (γ-butyrolactone derivative)ABTS Radical Cation ScavengingUp to 80% inhibition[4]
BM138A (γ-butyrolactone derivative)ABTS Radical Cation ScavengingUp to 80% inhibition[4]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the radical-scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in methanol or ethanol to achieve a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

    • For the positive control, use a known antioxidant like ascorbic acid or Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample/Control in 96-well plate DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 10 µL of the solvent.

    • For the positive control, use Trolox at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ and Sample in 96-well plate ABTS_Work->Mix Sample Prepare this compound Dilutions Sample->Mix Incubate Incubate at Room Temperature Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate TEAC Determine TEAC Value Calculate->TEAC

Workflow for the ABTS radical scavenging assay.

Putative Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antioxidant effects are not fully elucidated. However, studies on the closely related compound, Butyrolactone I, suggest potential involvement of key signaling pathways that regulate cellular responses to oxidative stress and inflammation. These pathways are likely relevant for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the activation of IκB kinase (IKK), which phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Butyrolactone I has been shown to attenuate inflammation by inhibiting the NF-κB signaling pathway.[8][9] It is plausible that this compound may also exert its antioxidant and anti-inflammatory effects by modulating this pathway.

Putative inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular responses to a variety of external stimuli, including oxidative stress. Oxidative stress can activate several MAPK cascades, including ERK, JNK, and p38, which in turn can lead to either cell survival or apoptosis depending on the context. Butyrolactone I has been implicated in the modulation of MAPK signaling pathways.[10] Investigating the effect of this compound on the phosphorylation status of key MAPK proteins could provide insights into its mechanism of action.

MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK Phosphorylates p38 p38 MKK36->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) p38->Gene_Expression Butyrolactone This compound (Putative) Butyrolactone->ASK1 Inhibits? AP1->Gene_Expression

Putative modulation of the MAPK pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel antioxidant agents. The protocols and potential mechanisms of action outlined in this application note provide a framework for researchers to further investigate its radical-scavenging properties and elucidate its biological functions. Further studies are warranted to establish a definitive quantitative profile of this compound's antioxidant activity and to confirm its effects on cellular signaling pathways in the context of oxidative stress.

References

Troubleshooting & Optimization

Improving the yield and purity of Butyrolactone II synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Butyrolactone II synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.- Monitor the reaction progress using techniques like TLC, GC, or NMR. - Optimize reaction time and temperature. - Ensure the catalyst is fresh and active.
Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to disfavor side product formation. - In the synthesis of 2-acetyl-γ-butyrolactone, for instance, uncontrolled pH during protonation can lead to hydrolysis. Maintain a pH of 4 to 7 during this step.[1]
Product degradation: The desired butyrolactone product may be unstable under the reaction or workup conditions.- Use milder reaction conditions where possible. - Ensure prompt workup and purification after the reaction is complete.
Inefficient extraction: The product may not be efficiently extracted from the reaction mixture.- Perform multiple extractions with an appropriate solvent. - Adjust the pH of the aqueous layer to ensure the product is in a neutral, extractable form.
Low Purity / Presence of Impurities Color formation: The product may develop color upon standing or at elevated temperatures.[2]- Treat the crude product with a strong acid (e.g., sulfuric, phosphoric, or a strong acid ion exchange resin) followed by vacuum distillation to remove color-forming impurities.[2]
Presence of starting materials: Unreacted starting materials may co-purify with the product.- Ensure the reaction goes to completion. - Optimize purification techniques (e.g., distillation, chromatography) to separate starting materials.
Formation of byproducts: Byproducts such as aldehydes, hemiacetals, or polymers can be difficult to separate.[3]- For impurities like aldehydes and hemiacetals, distillation at a column top temperature of 100°C or lower can prevent their formation in the distillation column.[3] - Acid treatment can help in removing certain impurities before distillation.[2][4]
Difficulty in Purification Co-distillation of impurities: Impurities with boiling points close to the product can be difficult to separate by distillation alone.- Employ fractional distillation with a high-efficiency column. - Consider alternative purification methods such as column chromatography or crystallization.[5]
Thermal degradation during distillation: The product may decompose at high distillation temperatures.- Use vacuum distillation to lower the boiling point of the product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for maximizing the yield of 2-acetyl-γ-butyrolactone?

A1: To achieve high yields (over 90%) and purity (>99%) in the synthesis of 2-acetyl-γ-butyrolactone, it is crucial to control the protonation step after the initial condensation reaction.[1] Maintaining the pH between 4 and 7 (preferably 5 to 6.5) and the temperature between -5°C and +50°C (preferably 10°C to 30°C) during protonation helps prevent hydrolysis of the product.[1] Continuous feeding of reactants into the reaction zone can also improve selectivity and yield.[1]

Q2: My purified γ-butyrolactone develops a color over time. How can I prevent this?

A2: Color instability in γ-butyrolactone is often due to trace impurities that form colored compounds upon standing or heating.[2] A common purification method to address this involves treating the butyrolactone (of at least 95% purity) with a small amount (0.05-3 wt%) of a strong acid, such as sulfuric acid or a strong acid ion exchange resin, at a temperature between 25°C and 200°C for 1 to 48 hours.[2] This is followed by vacuum distillation at 90°C to 180°C under 1 to 200 mm Hg pressure to remove the color-forming impurities and yield a color-stable product with improved purity.[2]

Q3: What are some common methods for the asymmetric synthesis of chiral butyrolactones?

A3: Asymmetric synthesis of chiral γ-butyrolactones can be achieved through various catalytic methods. These include:

  • Asymmetric Aldol Reactions: Utilizing chiral catalysts to control the stereochemistry of aldol reactions that form the butyrolactone backbone.[6]

  • Catalytic Enantioselective Transformations: Employing metal complexes or organocatalysts to achieve high enantioselectivity in reactions such as Michael additions and vinylogous aldol reactions.[6]

  • Biocatalytic Methods: Using enzymes like aldolases and ketoreductases in tandem to perform stereoselective aldol additions and reductions, leading to chiral 2-hydroxy-4-butyrolactone derivatives.[7]

Q4: How can I remove water from my γ-butyrolactone sample effectively?

A4: To obtain highly dried γ-butyrolactone, a heat treatment followed by distillation is effective. The γ-butyrolactone is first heated to a temperature between 100°C and 400°C (preferably 150-250°C) for 30 minutes to 8 hours.[8] Subsequently, the treated product is distilled, which can be done under reduced, normal, or elevated pressure.[8]

Experimental Protocols

Protocol 1: Purification of γ-Butyrolactone for Color Stability[2]

This protocol describes the purification of γ-butyrolactone to remove color-forming impurities.

Materials:

  • γ-Butyrolactone (at least 95% purity)

  • Strong acid (e.g., concentrated sulfuric acid, phosphoric acid, or a strong acid ion exchange resin)

  • Vacuum distillation apparatus

Procedure:

  • Acid Treatment:

    • To the crude γ-butyrolactone, add between 0.05 and 3 wt% of a strong acid.

    • Stir the mixture at a temperature between 25°C and 200°C for a period of 1 to 48 hours.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Transfer the acid-treated mixture to the distillation flask.

    • Distill the mixture at a temperature between 90°C and 180°C under a pressure of 1 to 200 mm Hg.

    • Collect the purified, color-stable γ-butyrolactone as the distillate.

Parameter Range Preferred Range
Acid Concentration 0.05 - 3 wt%0.1 - 1 wt%
Acid Treatment Temperature 25°C - 200°C-
Acid Treatment Time 1 - 48 hours3 - 24 hours
Distillation Temperature 90°C - 180°C125°C - 135°C
Distillation Pressure 1 - 200 mm Hg50 - 100 mm Hg
Protocol 2: Synthesis of 2-Acetyl-γ-butyrolactone[1]

This protocol outlines a continuous process for the synthesis of 2-acetyl-γ-butyrolactone.

Materials:

  • γ-Butyrolactone

  • Acetic acid ester (e.g., methyl acetate)

  • Strongly basic condensation agent (e.g., sodium methoxide)

  • Acid for protonation (e.g., hydrochloric acid)

Procedure:

  • Condensation Reaction:

    • Continuously feed γ-butyrolactone, acetic acid ester, and the condensation agent into a reaction zone. The molar ratio should be 1.0 to 6.0 parts of acetic acid ester and 0.9 to 1.6 parts of the condensation agent per part of γ-butyrolactone.

    • Maintain the reaction temperature (e.g., 45°C).

    • The initially formed enolate is continuously or batchwise withdrawn from the reaction zone.

  • Protonation:

    • Carefully add the reaction mixture containing the enolate to an acid, or vice versa, while maintaining the temperature between -5°C and +50°C.

    • Control the pH of the mixture to be between 4 and 7.

  • Purification:

    • After protonation, the 2-acetyl-γ-butyrolactone can be purified by a single distillation to achieve >99% purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start reactants Feed Reactants (γ-Butyrolactone, Acetic Acid Ester, Base) start->reactants condensation Condensation Reaction reactants->condensation enolate Formed Enolate condensation->enolate protonation Protonation (pH 4-7, T < 50°C) enolate->protonation Controlled Conditions distillation Distillation protonation->distillation Crude Product product Pure this compound Derivative distillation->product Yield > 90% Purity > 99%

Caption: Workflow for the synthesis of a this compound derivative.

purification_logic start Crude Butyrolactone (With Impurities) decision Color Stable? start->decision acid_treatment Acid Treatment (e.g., H2SO4) decision->acid_treatment No direct_distillation Direct Vacuum Distillation decision->direct_distillation Yes distillation Vacuum Distillation acid_treatment->distillation pure_product Pure & Stable Butyrolactone distillation->pure_product direct_distillation->pure_product

Caption: Decision logic for the purification of Butyrolactone.

References

Butyrolactone II Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butyrolactone II in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a butenolide fungal metabolite that has been identified as an inhibitor of 5-lipoxygenase (5-LOX) and possesses radical-scavenging properties.[1][2] In research, it is primarily used to investigate inflammatory pathways, particularly those involving leukotriene synthesis, and to study the effects of oxidative stress.

Q2: What are the main stability concerns when working with this compound in aqueous solutions?

The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis of the γ-butyrolactone ring. This hydrolysis is pH-dependent and is significantly accelerated under basic conditions.[3][4] Additionally, as a complex organic molecule, its stability can also be affected by temperature, light exposure, and the presence of oxidizing agents.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) and store them at -20°C or -80°C.[2] For long-term storage, aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.

Q4: What is the recommended storage condition for aqueous working solutions of this compound?

Aqueous working solutions of this compound are less stable than stock solutions in organic solvents. It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, solutions should be kept on ice and protected from light. For storage up to one month, solutions should be stored at -20°C.[5]

Q5: Can I expect this compound to be stable in my cell culture medium?

The stability of this compound in cell culture medium can be variable. The pH of most culture media is slightly alkaline (around 7.4), which can promote slow hydrolysis of the lactone ring. The rate of degradation will depend on the specific components of the medium, incubation time, and temperature. It is recommended to perform preliminary stability tests in your specific medium if the experimental duration is long.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity of this compound in my assay.
Potential Cause Troubleshooting Step
Degradation of this compound in aqueous buffer. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. Consider running a time-course experiment to assess the stability of this compound in your specific assay buffer.
Hydrolysis due to high pH of the buffer. If your experimental conditions allow, use a buffer with a slightly acidic to neutral pH (pH 6.0-7.0) to slow down hydrolysis. Avoid buffers with a pH > 7.5 for prolonged incubations.
Precipitation of this compound in the aqueous solution. Visually inspect the solution for any precipitate. This compound has limited solubility in purely aqueous solutions. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay system and does not cause precipitation. A final DMSO concentration of <0.5% is generally well-tolerated in many biological assays.
Adsorption to plasticware. For very sensitive assays at low concentrations, consider using low-adhesion microplates or glassware to minimize loss of the compound.
Problem: Observing unexpected peaks in my analytical chromatography (HPLC/LC-MS).
Potential Cause Troubleshooting Step
Hydrolytic degradation. An additional peak corresponding to the hydrolyzed, open-ring form of this compound may be observed. This is more likely to occur in samples prepared in buffers with a neutral to alkaline pH. To confirm, you can intentionally degrade a small sample by treating it with a mild base and compare the chromatograms.
Oxidative degradation. If the buffer was not degassed or if the experiment was conducted under ambient conditions for an extended period, oxidative degradation products might appear. Prepare buffers with freshly deionized water and consider degassing them.
Photodegradation. If the experimental setup involves prolonged exposure to light, photolytic degradation could be a factor. Protect solutions containing this compound from light by using amber vials or covering them with aluminum foil.

Data Presentation

Table 1: Factors Affecting the Stability of γ-Butyrolactone Ring in Aqueous Solutions

Factor Effect on Stability Recommendations
pH The γ-butyrolactone ring is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is significantly faster in basic solutions compared to acidic or neutral solutions.[3][4]Maintain the pH of aqueous solutions between 4 and 7 for optimal stability. Avoid prolonged exposure to basic conditions.
Temperature Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. Avoid heating solutions containing this compound.
Light Prolonged exposure to UV or ambient light may lead to photodegradation.Protect stock and working solutions from light by using amber vials or by wrapping containers with aluminum foil.
Presence of Enzymes Esterases present in biological samples (e.g., cell lysates, serum) can enzymatically hydrolyze the lactone ring.Be aware of potential enzymatic degradation in biological matrices. Minimize incubation times when possible.

Table 2: Representative Degradation Kinetics of a Butenolide in Aqueous Solution *

Condition Half-life (t½)
4°C>64 days
25°C30.5 days
40°C3.9 days
Photolysis (simulated sunlight)5.7 days
Dark Control (at 25°C)9.7 days
Natural Seawater (Biodegradation)0.5 days

*Data from a study on a different butenolide compound is presented here as a representative example of how environmental factors can influence stability.[6] Specific degradation kinetics for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for In Vitro Assays
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Aqueous Working Solution (e.g., 100 µM):

    • Thaw a vial of the 10 mM stock solution at room temperature.

    • Dilute the stock solution 1:100 in the desired aqueous assay buffer (e.g., phosphate-buffered saline, Tris buffer) to get the final concentration of 100 µM.

    • Ensure the final concentration of DMSO is compatible with the assay (typically ≤ 0.5%).

    • Prepare this working solution immediately before use and keep it on ice.

Protocol 2: General Procedure for 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Reagents and Materials:

    • 5-Lipoxygenase enzyme solution.

    • Arachidonic acid (substrate) solution.

    • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • This compound working solutions at various concentrations.

    • Positive control inhibitor (e.g., Zileuton).

    • Spectrophotometer and UV-transparent microplates or cuvettes.

  • Assay Procedure:

    • In a microplate well or cuvette, add the assay buffer.

    • Add the this compound working solution (or positive control/vehicle control).

    • Add the 5-LOX enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate solution.

    • Immediately monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

    • Calculate the rate of reaction and determine the percentage of inhibition by this compound compared to the vehicle control.

Visualizations

Butyrolactone_II_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent or Low Activity of this compound degradation Degradation in Aqueous Solution? start->degradation precipitation Precipitation in Aqueous Solution? start->precipitation adsorption Adsorption to Labware? start->adsorption fresh_solution Prepare fresh solutions before each experiment. Minimize time in aqueous buffer. degradation->fresh_solution Yes ph_control Use a buffer with pH 6.0-7.0 if possible. degradation->ph_control Yes check_solubility Visually inspect for precipitate. Ensure final DMSO concentration is low (<0.5%). precipitation->check_solubility Yes low_adhesion Use low-adhesion plasticware or glassware. adsorption->low_adhesion Yes

Caption: Troubleshooting workflow for inconsistent this compound activity.

Experimental_Workflow prep_stock Prepare 10 mM Stock Solution in DMSO store_stock Aliquot and Store at -20°C/-80°C prep_stock->store_stock prep_working Prepare Fresh Aqueous Working Solution store_stock->prep_working perform_assay Perform In Vitro Assay (e.g., 5-LOX inhibition) prep_working->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data

Caption: General experimental workflow for using this compound.

Arachidonic_Acid_Pathway cluster_lox 5-Lipoxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa lox5 5-Lipoxygenase (5-LOX) aa->lox5 hpete5 5-HPETE lox5->hpete5 lta4 Leukotriene A4 (LTA4) hpete5->lta4 ltb4 Leukotriene B4 (LTB4) (Pro-inflammatory) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) (Pro-inflammatory) lta4->ltc4 butyrolactone This compound butyrolactone->inhibition

Caption: Inhibition of the 5-LOX pathway by this compound.

References

Troubleshooting low bioactivity of Butyrolactone II in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity of Butyrolactone II in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a butenolide fungal metabolite primarily known for its inhibitory effects on 5-lipoxygenase (5-LOX) and α-glucosidase.[1][2] It also exhibits antibiotic properties and DPPH radical-scavenging activity.[2] Its CAS number is 87414-44-6 and it has a molecular weight of 356.33 g/mol .[2][3]

Q2: What are the optimal storage and handling conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1] It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Before use, ensure any precipitate is fully dissolved.[1]

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO.[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay medium.

Troubleshooting Guide for Low Bioactivity

Issue: I am not observing the expected inhibitory effect of this compound in my cell-based or enzymatic assay.

This guide provides a stepwise approach to troubleshoot potential causes for the low bioactivity of this compound.

Step 1: Verify Compound Integrity and Handling

Question: Could my this compound have degraded?

Possible Causes & Solutions:

  • Improper Storage: Long-term storage at room temperature or repeated freeze-thaw cycles can lead to degradation.

    • Solution: Ensure the compound is stored at -20°C or -80°C.[1] Purchase a new vial if improper storage is suspected.

  • Age of Stock Solution: Stock solutions, even when frozen, have a limited shelf life.

    • Solution: Prepare fresh stock solutions for your experiments.[1] If using a previously prepared stock, ensure it is within the recommended storage period (1 month at -20°C, 6 months at -80°C).[1]

  • Hydrolysis: The γ-butyrolactone ring is susceptible to hydrolysis under basic conditions.[4][5]

    • Solution: Check the pH of your assay buffer. If it is alkaline, consider adjusting it to a neutral or slightly acidic pH, if the assay permits.

Step 2: Address Solubility Issues

Question: Is it possible that this compound is not fully dissolved in my assay medium?

Possible Causes & Solutions:

  • Precipitation in Aqueous Buffer: this compound has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate.

    • Solution: After diluting the DMSO stock into your final assay buffer, visually inspect the solution for any precipitate. If observed, sonication or gentle warming to 37°C may help to redissolve the compound.[1] It is crucial to ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

  • Insufficient Mixing: The compound may not be homogenously distributed in the well.

    • Solution: Ensure thorough mixing after adding this compound to the assay medium.

Step 3: Review Experimental Parameters

Question: Could my assay conditions be suboptimal for observing this compound activity?

Possible Causes & Solutions:

  • Incorrect Concentration Range: The effective concentration of this compound can vary depending on the target and the specific assay system.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your system. Refer to the provided quantitative data for typical IC50 values.

  • Insufficient Incubation Time: The inhibitory effect may not be immediate.

    • Solution: Optimize the incubation time of this compound with the cells or enzyme.

  • Cell-Based Assay Considerations: In cell-based assays, factors such as cell density, cell health, and the presence of serum proteins can influence the apparent activity of the compound.

    • Solution: Ensure your cells are healthy and seeded at an appropriate density. Be aware that serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period if your cell type allows.

Quantitative Data Summary

TargetIC50 ValueReference
5-Lipoxygenase (5-LOX)21.43 µg/ml[1]
α-Glucosidase0.126 mM[1]
DPPH Radical ScavengingEC50 = 11.5 µM[1]
ABTS Radical ScavengingEC50 = 68.5 µM[1]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition.[6][7]

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase enzyme in the phosphate buffer to a concentration of 1 U/mL.

    • Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

    • Prepare a 1 M solution of sodium carbonate (Na2CO3).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of your this compound dilution (or DMSO for control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the 1 mM pNPG substrate solution.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

Protocol 2: Cell-Based 5-Lipoxygenase (5-LOX) Activity Assay

This is a general workflow for assessing 5-LOX inhibition in a cellular context.

  • Cell Culture:

    • Culture cells known to express 5-LOX (e.g., neutrophils, monocytes, or a transfected cell line) in appropriate media.

  • Cell Stimulation and Treatment:

    • Seed the cells in a suitable plate format.

    • Pre-incubate the cells with various concentrations of this compound (prepared by diluting a DMSO stock in culture media) for a predetermined time (e.g., 30-60 minutes).

    • Stimulate the cells with a 5-LOX activator, such as calcium ionophore A23187 and arachidonic acid.

  • Detection of 5-LOX Products:

    • After stimulation, collect the cell supernatant.

    • Analyze the supernatant for the presence of 5-LOX products (e.g., leukotrienes) using methods such as ELISA or LC-MS.

  • Data Analysis:

    • Quantify the amount of 5-LOX products in treated versus untreated (control) samples.

    • Calculate the percentage of inhibition for each concentration of this compound.

Visualizations

Troubleshooting_Workflow start Start: Low Bioactivity Observed step1 Step 1: Verify Compound Integrity - Check storage conditions (-20°C) - Prepare fresh stock solution - Check buffer pH (avoid basic pH) start->step1 step2 Step 2: Address Solubility - Visually inspect for precipitate - Use sonication or gentle warming - Ensure final DMSO concentration is low step1->step2 Compound is stable end_fail Issue Persists: Contact Technical Support step1->end_fail Compound degraded step3 Step 3: Review Experimental Parameters - Perform dose-response - Optimize incubation time - Check cell health and density step2->step3 Compound is soluble step2->end_fail Precipitation persists end_success Bioactivity Restored step3->end_success Optimal parameters found step3->end_fail No improvement

Caption: Troubleshooting workflow for low bioactivity of this compound.

Five_LOX_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX activates/presents AA AA Arachidonic Acid (AA) (from membrane phospholipids) AA->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE Butyrolactone_II This compound Butyrolactone_II->Five_LOX Inhibits LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) (and other cysteinyl LTs) LTA4->LTC4

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway inhibited by this compound.

Alpha_Glucosidase_Assay reagents 1. Prepare Reagents - α-Glucosidase Enzyme - pNPG Substrate - this compound dilutions incubation 2. Incubate - Enzyme + this compound (37°C, 5-10 min) reagents->incubation reaction 3. Initiate Reaction - Add pNPG Substrate (37°C, 20-30 min) incubation->reaction stop 4. Stop Reaction - Add Na2CO3 reaction->stop measure 5. Measure Absorbance (405 nm) stop->measure

References

Optimizing Butyrolactone II Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Butyrolactone II in in vitro experiments, this technical support center provides essential guidance on optimizing experimental conditions. This compound, a naturally occurring compound, has garnered interest for its potential therapeutic properties, including its role as a 5-lipoxygenase (5-LOX) inhibitor and its observed antibiotic and radical-scavenging activities.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is known to be an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] By inhibiting 5-LOX, this compound can modulate inflammatory pathways. It has also been reported to possess antibiotic and DPPH radical-scavenging activity.[1]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: Due to the limited public data on the cytotoxic effects of this compound across various cancer cell lines, determining a universal starting concentration is challenging. For the closely related Butyrolactone I, concentrations in the range of 70-100 µM have been used to induce G2/M arrest in prostate cancer cell lines.[2] However, for other butyrolactone derivatives, IC50 values can range from micromolar to sub-micromolar concentrations depending on the cell line and the specific derivative. Therefore, it is highly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically a solid. To prepare a stock solution, dissolve it in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture medium at 37°C has not been extensively reported. As a general practice for small molecules, it is advisable to prepare fresh working solutions from frozen stock for each experiment to ensure consistent activity. If long-term experiments are planned, the stability of the compound in your specific culture conditions should be empirically determined.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no observable effect of this compound Compound degradationPrepare fresh stock and working solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Incorrect concentrationPerform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Cell line insensitivityVerify the expression of 5-LOX in your cell line, as this is a known target of this compound. Consider testing a different cell line known to be sensitive to 5-LOX inhibitors.
High background or off-target effects High concentration of this compoundLower the concentration of this compound used in the experiment. High concentrations can lead to non-specific effects.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and that a vehicle control is included in all experiments.
Cell death observed in control group ContaminationCheck for microbial contamination in your cell culture. Use aseptic techniques and regularly test for mycoplasma.
Poor cell healthEnsure cells are healthy and in the logarithmic growth phase before starting the experiment.
Variability between replicate experiments Inconsistent cell seedingEnsure a uniform cell number is seeded in each well or flask.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides a summary of IC50 values for the closely related Butyrolactone I and other butyrolactone derivatives to serve as a reference. It is crucial to empirically determine the IC50 of this compound for your specific cell line of interest.

CompoundCell Line(s)Assay TypeIC50 ValueReference
Butyrolactone INon-small and small-cell lung cancer cell linesNot specified~50 µg/mL[3]
Butyrolactone IDU145, PC-3, LNCaP (Prostate Cancer)Cell Cycle AnalysisG2/M arrest at 70-100 µM[2]
Pyranonaphthoquinone lactonesMDA468 (Breast Cancer)Cytotoxicity Assay0.05 µM - 0.07 µM[2]
Adenine-linked butyrolactoneL1210 (Leukemia)Cytotoxicity Assay0.3 µg/mL[2]
Protelichesterinic acidHCT-116 (Colon Cancer)Cytotoxicity Assay34.3 µM[4]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment: Culture cells in 6-well plates and treat them with this compound or a vehicle control for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Butyrolactone_II_Signaling_Pathway Butyrolactone_II This compound Five_LOX 5-Lipoxygenase (5-LOX) Butyrolactone_II->Five_LOX Inhibition Apoptosis Apoptosis Butyrolactone_II->Apoptosis Potential Induction Leukotrienes Leukotrienes Five_LOX->Leukotrienes Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Five_LOX Substrate Inflammation Inflammation Leukotrienes->Inflammation

Caption: Potential signaling pathway of this compound as a 5-LOX inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (in Culture Medium) Stock_Solution->Working_Solutions Cell_Seeding Seed Cells Treatment Treat Cells with This compound Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle

Caption: General experimental workflow for in vitro evaluation of this compound.

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Common impurities and byproducts in Butyrolactone II synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyrolactone II (gamma-butyrolactone, GBL).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Product Discoloration

Q: My final this compound product has a yellow or brownish tint. What is the likely cause and how can I resolve it?

A: Product discoloration is a common issue and can arise from several factors:

  • Trace Impurities: The presence of trace amounts of impurities, often unsaturated organic compounds or nitrogen-containing compounds, can lead to color formation, especially upon storage or exposure to air and light. Certain byproducts formed during synthesis, if not completely removed, can degrade over time and cause discoloration.

  • Thermal Degradation: Overheating during distillation can cause decomposition of this compound or trace impurities, leading to colored byproducts.

  • Reaction with Hydroxylamine: In analytical procedures, the reaction of GBL with hydroxylamine in the presence of ferric chloride to form a purple-colored complex is used for its detection.[1][2] While this is a deliberate coloration for analytical purposes, it highlights the reactivity of the lactone ring which can be susceptible to reactions that produce colored compounds under certain conditions.

Troubleshooting Steps:

  • Acid Treatment: Treat the discolored this compound with a small amount of a strong, non-volatile acid like sulfuric acid or phosphoric acid, followed by vacuum distillation. This can help to remove color-forming impurities.

  • Activated Carbon Treatment: Stirring the discolored product with activated carbon for a period, followed by filtration, can effectively adsorb colored impurities.

  • Optimize Distillation: Ensure that distillation is performed under vacuum to lower the boiling point and prevent thermal degradation. Use a fractionating column for better separation from higher-boiling colored impurities.

Issue 2: Low Yield

Q: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and how can I improve it?

A: Low yields can be attributed to incomplete reactions, side reactions, or losses during workup.

  • Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product. The specific byproducts will depend on the synthetic route.

  • Losses during Extraction and Purification: this compound is miscible with water, which can lead to significant losses during aqueous workups if the extraction is not performed efficiently.[3] Multiple extractions with an appropriate organic solvent are recommended. Losses can also occur during distillation if the apparatus is not optimized.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction and ensure it has gone to completion before workup.

  • Optimize Reaction Conditions: Review the reaction temperature, pressure, catalyst loading, and reaction time to ensure they are optimal for the specific synthesis route.

  • Efficient Extraction: When performing an aqueous workup, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of this compound and improve extraction efficiency. Use a suitable extraction solvent and perform multiple extractions.

  • Careful Purification: Ensure the distillation setup is efficient to minimize losses. For smaller scales, micro-distillation apparatus may be necessary.[4]

Issue 3: Unexpected Peaks in Analytical Data (GC-MS, NMR)

Q: I have unexpected peaks in my GC-MS or NMR spectrum of the final product. What are these impurities likely to be?

A: The identity of the impurities will depend on the synthetic route used. Refer to the "Common Impurities and Byproducts" section below for a detailed list associated with each synthesis method.

Troubleshooting Steps:

  • Identify the Impurity: Use the mass spectrum (in GC-MS) or chemical shifts and coupling constants (in NMR) to identify the structure of the impurity. Compare the data with known spectra of potential byproducts.

  • Trace the Source: Once the impurity is identified, refer to the relevant synthesis pathway to understand how it was formed. This will help in modifying the reaction or purification conditions to minimize its formation in future syntheses.

  • Optimize Purification: If the impurity is consistently present, a modification of the purification protocol may be necessary. This could involve using a more efficient distillation column, or employing other techniques like chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized from the hydrogenation of maleic anhydride?

A1: The hydrogenation of maleic anhydride is a common industrial route for this compound synthesis. Common impurities and byproducts include:

  • Succinic Anhydride: Formed as an intermediate, incomplete hydrogenation can lead to its presence in the final product.[5]

  • Tetrahydrofuran (THF): A common byproduct formed through the further reduction and dehydration of this compound.[6]

  • n-Butanol and Butyric Acid: These can be formed from the over-hydrogenation and ring-opening of this compound.[5][6]

  • C1-C3 Compounds: Methane and other light hydrocarbons can be formed through decarbonylation or other side reactions, especially at higher temperatures.[5]

  • Water: Can be present from the reaction itself or from atmospheric moisture.

Q2: I am synthesizing this compound from 1,4-butanediol. What impurities should I expect?

A2: The dehydrogenation of 1,4-butanediol over a copper-based catalyst is generally a clean reaction. The primary impurity is typically unreacted 1,4-butanediol .[7] With an efficient catalyst and optimized reaction conditions, high conversions (99-100%) can be achieved, minimizing the presence of the starting material in the final product.[7]

Q3: How does pH affect the stability and purity of this compound?

A3: this compound exists in equilibrium with gamma-hydroxybutyric acid (GHB) in aqueous solutions. This equilibrium is highly pH-dependent.

  • Acidic Conditions (pH < 4): The equilibrium favors the lactone (GBL) form.[1][8]

  • Neutral Conditions (pH ~7): The hydrolysis of GBL to GHB is slow.[9]

  • Basic Conditions (pH > 8): The equilibrium strongly favors the formation of the open-chain gamma-hydroxybutyrate salt.[10] Therefore, to maintain the purity of this compound and prevent its hydrolysis, it is crucial to avoid basic conditions during workup and storage, especially in the presence of water.

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A4: The most common and effective methods for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile impurities and providing both qualitative (mass spectrum) and quantitative (peak area) information.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the structure of the main product and any impurities present. Quantitative NMR (qNMR) can also be used for accurate purity determination.[9][12][13][14][15]

Data Presentation

Table 1: Common Impurities in this compound Synthesis by Route

Synthesis RouteCommon Impurities/ByproductsTypical Purity of Crude Product
Hydrogenation of Maleic Anhydride Succinic Anhydride, Tetrahydrofuran (THF), n-Butanol, Butyric Acid, C1-C3 hydrocarbons, WaterVariable, depending on catalyst and conditions.
Dehydrogenation of 1,4-Butanediol Unreacted 1,4-ButanediolHigh (>95%)
From Succinic Acid/Anhydride Unreacted Succinic Acid/Anhydride, SolventsDependent on reducing agent and conditions.
From Furfural 2(5H)-Furanone, Maleic Acid, Succinic AcidDependent on reaction and purification efficiency.[16]

Note: Specific quantitative data for impurities is often proprietary and not widely published. The values can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Purity
  • Sample Preparation:

    • For relatively pure samples, dilute an accurately weighed amount of this compound in a suitable solvent (e.g., methylene chloride or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction with methylene chloride. Dry the organic extract over anhydrous sodium sulfate before dilution.[3]

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (major fragments at m/z 86, 56, 42).

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

    • Quantify the purity by calculating the relative peak area percentage of this compound compared to the total peak area of all components.

Protocol 2: Colorimetric Test for Rapid Screening of this compound

This method is for qualitative screening and is based on the formation of a colored complex.[1][17]

  • Sample Preparation:

    • If the sample contains gamma-hydroxybutyric acid (GHB), it must first be converted to this compound by acidification (e.g., with HCl to pH ~1) and gentle heating.[18]

  • Reaction:

    • To a small amount of the sample, add a solution of hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide). This forms the hydroxamate.

    • Acidify the solution and then add a few drops of a ferric chloride solution.

  • Observation:

    • The formation of a purple or reddish-purple color indicates the presence of this compound. The intensity of the color is proportional to the concentration.

Mandatory Visualization

Butyrolactone_II_Synthesis_Pathway cluster_main Main Synthesis Pathway (Hydrogenation of Maleic Anhydride) cluster_byproducts Common Byproduct Formation MA Maleic Anhydride SA Succinic Anhydride MA->SA Hydrogenation C1_C3 C1-C3 Hydrocarbons MA->C1_C3 Decarbonylation/ Decarboxylation GBL This compound (GBL) SA->GBL Hydrogenation THF Tetrahydrofuran (THF) GBL->THF Further Hydrogenation/ Dehydration Butanol n-Butanol GBL->Butanol Over-hydrogenation/ Ring Opening ButyricAcid Butyric Acid GBL->ButyricAcid Ring Opening Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Discoloration) Identify_Symptom Identify Specific Symptom Start->Identify_Symptom Low_Yield Low Yield Identify_Symptom->Low_Yield Discoloration Product Discoloration Identify_Symptom->Discoloration Impurity_Peak Unexpected Analytical Peak Identify_Symptom->Impurity_Peak Check_Reaction Check Reaction Completion (TLC, GC) Low_Yield->Check_Reaction Check_Workup Review Workup Procedure (Extraction, Distillation) Low_Yield->Check_Workup Check_Distillation Check Distillation Temperature and Vacuum Discoloration->Check_Distillation Acid_Wash Perform Acid Wash / Carbon Treatment Discoloration->Acid_Wash Identify_Impurity Identify Impurity (GC-MS, NMR) Impurity_Peak->Identify_Impurity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Reaction->Optimize_Conditions Solution Problem Resolved Check_Workup->Solution Optimize_Conditions->Solution Re_distill Re-distill Product Check_Distillation->Re_distill Acid_Wash->Re_distill Re_distill->Solution Re_distill->Solution Modify_Purification Modify Purification Method Identify_Impurity->Modify_Purification Adjust_Synthesis Adjust Synthesis to Minimize Byproduct Formation Identify_Impurity->Adjust_Synthesis Modify_Purification->Solution Adjust_Synthesis->Solution

References

How to prevent the degradation of Butyrolactone II during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the prevention of Butyrolactone II degradation during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex organic molecule, identified by CAS number 87414-44-6, that has been noted for its antibiotic and 5-lipoxygenase (5-LOX) inhibitory activities.[1][2] Its structural integrity is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may interfere with assays or have unintended biological effects.

Q2: What are the primary factors that can cause the degradation of this compound?

  • Hydrolysis: The lactone ring in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acidic and basic conditions.[3][4][5][6][7]

  • Oxidation: The phenol groups are prone to oxidation.[8][9][10] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Oxidation of phenols can lead to the formation of colored quinone-type byproducts.

  • Photodegradation: Aromatic compounds, such as the phenyl rings in this compound, can absorb UV or visible light, leading to photochemical reactions and degradation.[1][11][12]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To mitigate the risks of hydrolysis, oxidation, and photodegradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light In an amber or opaque vialProtects the compound from light-induced degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the lactone ring. Butyrolactone compounds are often hygroscopic.

Troubleshooting Guide

Problem: I observe a change in the color of my this compound sample (e.g., yellowing or browning).

  • Potential Cause: This is likely due to the oxidation of the phenolic hydroxyl groups, leading to the formation of colored quinone-like compounds. This can be accelerated by exposure to air (oxygen) and/or light.

  • Solution:

    • Immediately purge the vial with an inert gas (argon or nitrogen) and store it at -20°C or below in the dark.

    • For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to air and moisture.

    • Consider repurifying the material if the discoloration is significant and purity is critical for your experiments.

Problem: My experimental results using this compound are inconsistent over time.

  • Potential Cause: This could be a sign of gradual degradation of your stock solution. Hydrolysis of the lactone ring or oxidation of the phenol groups can lead to a decrease in the concentration of the active compound.

  • Solution:

    • Prepare fresh stock solutions more frequently. For aqueous solutions, which can accelerate hydrolysis, it is recommended to prepare them immediately before use.

    • If using an organic solvent, ensure it is anhydrous and has been purged with an inert gas.

    • Perform a purity check on your sample using an appropriate analytical method (see Experimental Protocols section).

Problem: I see a precipitate forming in my this compound solution.

  • Potential Cause: This could be due to the formation of insoluble degradation products. Alternatively, if the solution was prepared at room temperature and then stored in the cold, the compound may be precipitating due to lower solubility at colder temperatures.

  • Solution:

    • Allow the solution to warm to room temperature to see if the precipitate redissolves.

    • If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared from a solid sample that has been properly stored.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a series of experiments to intentionally degrade this compound to understand its stability profile.

1. Objective: To identify the degradation products of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (w/v)
  • HPLC system with a UV detector or a mass spectrometer (MS)
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • pH meter
  • Thermostatic oven
  • Photostability chamber or a UV lamp

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV or HPLC-MS.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Table 1: Example Data from Forced Degradation Study

Stress ConditionIncubation TimeIncubation Temperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°C15%2
0.1 M NaOH2 hoursRoom Temp85%1
3% H₂O₂24 hoursRoom Temp30%3
Solid State Heat48 hours80°C5%1
UV Light (254 nm)24 hoursRoom Temp40%4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (Oxygen, Light) cluster_photodegradation Photodegradation (UV/Visible Light) Butyrolactone_II This compound (Lactone + Phenol Groups) Hydrolysis_Product Ring-Opened Product (Carboxylic Acid + Alcohol) Butyrolactone_II->Hydrolysis_Product H₂O (H⁺ or OH⁻) Oxidation_Product Quinone-type Products (Colored) Butyrolactone_II->Oxidation_Product [O] Photo_Products Various Photoproducts Butyrolactone_II->Photo_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Observe Issue with This compound Sample Issue_Type What is the issue? Start->Issue_Type Color_Change Color Change (Yellowing/Browning) Issue_Type->Color_Change Color Inconsistent_Results Inconsistent Experimental Results Issue_Type->Inconsistent_Results Results Precipitate Precipitate Formation Issue_Type->Precipitate Precipitate Cause_Oxidation Likely Cause: Oxidation Color_Change->Cause_Oxidation Cause_Degradation Likely Cause: Gradual Degradation Inconsistent_Results->Cause_Degradation Cause_Degradation_Solubility Likely Cause: Degradation or Low Solubility Precipitate->Cause_Degradation_Solubility Solution_Oxidation Solution: - Purge with inert gas - Store at -20°C in dark - Aliquot for future use Cause_Oxidation->Solution_Oxidation Solution_Degradation Solution: - Prepare fresh solutions - Use anhydrous solvents - Perform purity check Cause_Degradation->Solution_Degradation Solution_Precipitate Solution: - Warm to room temp - If persists, discard and  prepare fresh solution Cause_Degradation_Solubility->Solution_Precipitate

Caption: Troubleshooting workflow for this compound degradation issues.

References

Solubility challenges of Butyrolactone II in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butyrolactone II. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solubility of this compound in biological buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a fungal metabolite known for its biological activities, including the inhibition of 5-lipoxygenase (5-LOX) and antioxidant properties through radical scavenging.[1][2][3] Its potential as an anti-inflammatory agent and a tool for studying oxidative stress makes it a compound of interest in various research fields.

Q2: What are the main challenges when working with this compound in biological experiments?

The primary challenge is its poor solubility in aqueous biological buffers, which can lead to precipitation and inaccurate experimental results. This guide provides detailed protocols and troubleshooting tips to address these solubility issues.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₇[4]
Molecular Weight 356.33 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

To circumvent solubility issues in aqueous solutions, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions in Biological Buffers

Direct dilution of the DMSO stock solution into your aqueous biological buffer or cell culture medium is the next step.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed biological buffer (e.g., PBS, DMEM, RPMI-1640)

Procedure:

  • Warm the biological buffer to 37°C to increase the solubility of this compound.

  • Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your experiment. Crucially, ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • While vortexing the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.

  • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide below.

  • Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Troubleshooting Guide

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.

This is a common issue due to the poor aqueous solubility of this compound.

CauseSolution
Final concentration is too high Decrease the final concentration of this compound in the working solution. Determine the empirical solubility limit in your specific buffer by preparing serial dilutions.
Insufficient mixing Ensure rapid and thorough mixing of the buffer while adding the DMSO stock solution. A vortex mixer is recommended.
Low temperature of the buffer Always use pre-warmed (37°C) biological buffers for dilution.
High final DMSO concentration While counterintuitive, a slightly higher (but still non-toxic) final DMSO concentration (e.g., up to 0.5%) may aid solubility in some cases. However, a proper vehicle control is essential.
Use of solubility enhancers Consider the use of excipients such as cyclodextrins to improve the solubility of hydrophobic compounds.

Issue 2: Precipitation observed in the well of a 96-well plate during the experiment.

Precipitation can occur over time, especially during longer incubation periods.

CauseSolution
Compound instability This compound may be unstable in aqueous solutions at certain pH values, leading to degradation and precipitation of byproducts. While specific data for this compound is limited, related compounds show pH-dependent hydrolysis. It is recommended to perform experiments at a pH where the compound is most stable, if known.
Interaction with media components Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause it to precipitate. Reducing the serum concentration or using a serum-free medium, if experimentally feasible, may help.
Evaporation Evaporation from the wells of a 96-well plate can increase the concentration of all components, leading to precipitation. Ensure proper sealing of the plate and maintain a humidified incubator environment.

Signaling Pathways and Mechanisms of Action

5-Lipoxygenase (5-LOX) Inhibition Pathway

This compound has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2][3] 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound can reduce the production of these inflammatory molecules.

five_lox_pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP presented to five_LOX 5-Lipoxygenase (5-LOX) FLAP->five_LOX five_HPETE 5-HPETE five_LOX->five_HPETE catalyzes LTA4 LTA4 five_HPETE->LTA4 LTB4 LTB4 (Pro-inflammatory) LTA4->LTB4 LTC4 LTC4 (Pro-inflammatory) LTA4->LTC4 Butyrolactone_II This compound Butyrolactone_II->five_LOX inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Antioxidant Mechanism: Radical Scavenging

This compound exhibits antioxidant activity by scavenging free radicals.[3] This mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

antioxidant_mechanism cluster_0 cluster_1 Butyrolactone_II This compound (with -OH groups) Butyrolactone_II_Radical This compound (Radical form) Butyrolactone_II->Butyrolactone_II_Radical donates H• Free_Radical Free Radical (ROS) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule accepts H•

Caption: Radical scavenging mechanism of this compound.

Experimental Workflow for Assessing this compound Activity

The following workflow provides a general outline for investigating the biological effects of this compound in a cell-based assay.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution in pre-warmed media prep_stock->prep_working cell_culture Culture and Seed Cells in 96-well plate treat_cells Treat cells with This compound cell_culture->treat_cells prep_working->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform biological assay (e.g., cell viability, cytokine ELISA) incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based assay with this compound.

References

Technical Support Center: Overcoming Resistance to Butyrolactone-Based Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyrolactone-based antibacterial compounds. Given the limited specific data on Butyrolactone II resistance, this guide addresses the broader class of antibacterial butyrolactones, drawing on established principles of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for antibacterial butyrolactones?

A1: The antibacterial mechanism of butyrolactones can vary depending on their specific chemical structure. Some derivatives have been shown to inhibit β-lactamases, enzymes that confer resistance to penicillin-like antibiotics.[1][2] Others are believed to interfere with cellular redox processes.[3] For instance, certain α-alkylidene-γ-butyrolactones have been found to target proteins involved in these pathways in E. coli.[3] The exact molecular targets for many butyrolactone compounds, including this compound, are not yet fully elucidated. This compound itself is described as an antibiotic and a 5-lipoxygenase (5-LOX) inhibitor, suggesting it may have multiple biological activities.[4][5]

Q2: My bacterial strain shows high Minimum Inhibitory Concentration (MIC) values for a butyrolactone compound. What are the potential resistance mechanisms?

A2: While specific resistance mechanisms to this compound have not been documented, bacteria can develop resistance to antibacterial compounds through several general mechanisms:

  • Target Modification: Alterations in the bacterial target site are a common mode of resistance.[6] This can result from spontaneous mutations in the gene encoding the target protein.

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell using efflux pumps, preventing it from reaching its target at a high enough concentration.

  • Enzymatic Inactivation: The bacterial strain may produce enzymes that chemically modify and inactivate the butyrolactone compound. For example, some enzymes can hydrolyze the lactone ring, rendering the compound ineffective.[7]

Q3: Are there known bacterial species or strains with intrinsic resistance to butyrolactones?

A3: There is limited specific information on intrinsic resistance to this compound. However, Gram-negative bacteria, with their outer membrane, often display higher intrinsic resistance to certain antibiotics compared to Gram-positive bacteria. The effectiveness of different butyrolactone analogues has been shown to vary between bacterial species. For example, some synthetic butyrolactones have demonstrated good activity against Streptococcus gordonii (a Gram-positive bacterium).[8]

Q4: Can I combine a butyrolactone antibiotic with other drugs to overcome resistance?

A4: Yes, combination therapy is a common strategy to combat antibiotic resistance. If the butyrolactone compound acts as a β-lactamase inhibitor, combining it with a β-lactam antibiotic could restore the activity of the latter against resistant strains. Synergistic effects with other classes of antibiotics are also possible and should be determined experimentally through checkerboard assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in MIC results Inconsistent inoculum size.Standardize the bacterial inoculum using a spectrophotometer (e.g., to an OD600 of 0.5) and perform serial dilutions to achieve the desired CFU/mL.
Degradation of the butyrolactone compound.Prepare fresh stock solutions of the butyrolactone compound for each experiment. Some butyrolactones can be unstable in certain solvents or at specific pH values. Store stock solutions at -20°C or as recommended by the supplier.
No antibacterial activity observed The bacterial strain is intrinsically resistant.Test the compound against a panel of different bacterial species, including both Gram-positive and Gram-negative organisms, to determine its spectrum of activity.
The compound has low potency.Synthesize and test analogues of the butyrolactone with different functional groups to potentially enhance antibacterial activity. Structure-activity relationship studies have shown that modifications at the C4 and C5 positions of the butyrolactone ring can significantly impact activity.[8]
Resistance develops rapidly during in vitro experiments Spontaneous mutations leading to resistance.Determine the mutation frequency of your bacterial strain in the presence of the butyrolactone compound. This can be done by plating a high concentration of bacteria on agar containing the compound at a concentration above the MIC.
Presence of efflux pumps.Test the antibacterial activity of the butyrolactone in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI suggests that efflux is a mechanism of resistance.

Quantitative Data Summary

The following table summarizes the antibacterial activity of some representative butyrolactone analogues from the literature. Note that specific data for this compound is not publicly available.

Compound Bacterial Strain MIC (µg/mL) Reference
Butyrolactone analogue B-12Streptococcus gordonii9.38[8]
Butyrolactone analogue B-13Streptococcus gordonii9.38[8]
Lactivicin(various bacteria)- (potent β-lactamase inhibitor)[1][2]
Bicyclic butyrolactone(various bacteria)- (potent β-lactamase inhibitor)[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain using the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture overnight at the optimal temperature for the bacterium (e.g., 37°C) with shaking.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Butyrolactone Compound:

    • Prepare a stock solution of the butyrolactone compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted butyrolactone compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the butyrolactone compound that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Butyrolactone B->C D Incubate Plate C->D E Read and Record MIC D->E

Caption: Workflow for MIC determination.

Signaling Pathways and Resistance Mechanisms

Potential Mechanisms of Resistance to Butyrolactone Antibiotics

The following diagram illustrates potential pathways by which a bacterium could develop resistance to a butyrolactone antibiotic.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Target Bacterial Target (e.g., Enzyme) Efflux Efflux Pump Butyrolactone_out Butyrolactone (pumped out) Efflux->Butyrolactone_out Enzyme Inactivating Enzyme (e.g., Lactonase) Inactive_Butyrolactone Inactive Butyrolactone Enzyme->Inactive_Butyrolactone Inactivation Butyrolactone_in Butyrolactone (outside cell) Butyrolactone_in->Target Inhibition Butyrolactone_in->Efflux Substrate Butyrolactone_in->Enzyme Substrate Target_mod Target Modification (Mutation) Target_mod->Target Prevents Binding Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Increases Pumping Enzyme_acq Enzyme Acquisition/ Upregulation Enzyme_acq->Enzyme Increases Inactivation

Caption: Potential bacterial resistance pathways.

References

Technical Support Center: Refining Purification Methods for Butyrolactone II Crude Product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Butyrolactone II crude product.

Disclaimer: "this compound" is not a standard chemical nomenclature. This guide is based on purification techniques for γ-butyrolactone (GBL) and its common derivatives. Users should adapt the protocols based on the specific properties of their "this compound" compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can include:

  • Water: Butyrolactones can be hygroscopic. Water can lead to hydrolysis, forming the corresponding γ-hydroxybutyric acid.

  • Color-forming bodies: These can arise from side reactions or degradation of starting materials and products, especially at elevated temperatures.

  • Unreacted starting materials and reagents: Depending on the synthetic route, these can be significant impurities.

  • Side-products: Byproducts from the synthesis, such as isomers or products of side reactions.

  • Solvents: Residual solvents from the reaction or initial extraction steps.

Q2: My purified this compound is discolored. What could be the cause and how can I fix it?

A2: Discoloration is often due to the presence of color-forming impurities. A common method to address this is to treat the crude product with a strong acid followed by vacuum distillation.[1] The acid helps to polymerize or alter the impurities, which can then be removed as high-boiling point residues during distillation.

Q3: How can I remove water from my this compound sample?

A3: Water can be removed by azeotropic distillation with a suitable solvent like toluene or by fractional distillation.[2] For trace amounts of water, drying over a suitable agent like anhydrous sodium sulfate followed by filtration can be effective before distillation.[3] A pre-distillation heat treatment can also help to remove water.[2]

Q4: What is the most effective general method for purifying this compound?

A4: Vacuum distillation is the most widely used and effective method for purifying butyrolactones, as it allows for separation from non-volatile impurities and high-boiling point side-products at lower temperatures, minimizing thermal degradation.[1][4] For complex mixtures or to separate compounds with close boiling points, column chromatography can be employed.

Troubleshooting Guides

Issue 1: Low Purity After Distillation
Potential Cause Proposed Solution
Inefficient Fractionating Column Ensure the fractionating column has a sufficient number of theoretical plates for the separation. For closely boiling impurities, a column with higher efficiency (e.g., a Vigreux or packed column) is necessary.
Incorrect Distillation Pressure The vacuum level is critical. If the pressure is too high, the required temperature will be higher, potentially causing degradation. If it's too low, the product may distill too quickly without proper fractionation. Optimize the vacuum to achieve a steady distillation at an appropriate temperature.
Bumping or Uneven Boiling This can lead to impure fractions being carried over. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Co-distillation with Impurities Some impurities may have boiling points very close to the product or form azeotropes. In such cases, consider a pre-distillation chemical treatment (e.g., acid wash to remove color impurities) or an alternative purification method like column chromatography.
Issue 2: Product Degradation During Purification
Potential Cause Proposed Solution
High Distillation Temperature Butyrolactones can be susceptible to thermal degradation. Use vacuum distillation to lower the boiling point.[1][4]
Presence of Acidic or Basic Impurities Trace amounts of acids or bases can catalyze degradation at elevated temperatures. Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation, followed by drying.
Prolonged Heating Minimize the time the product is exposed to high temperatures. Heat the distillation flask gradually and do not leave it at high temperatures for extended periods.
Issue 3: Poor Separation in Column Chromatography
Potential Cause Proposed Solution
Inappropriate Solvent System The polarity of the eluent is crucial for good separation. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation of the desired product from impurities.[5]
Column Overloading Too much crude product on the column will lead to broad bands and poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude product.
Improper Column Packing Air bubbles or channels in the silica gel will result in uneven flow and poor separation. Ensure the column is packed uniformly.
Compound Cracking on Silica Some compounds can degrade on acidic silica gel. If this is suspected, the silica gel can be neutralized by adding a small amount of triethylamine (e.g., 1%) to the eluent.[6]

Data Presentation

Table 1: Distillation Parameters for γ-Butyrolactone Purification

Parameter Value Reference
Pre-treatment Heat at 150-250°C for 2-6 hours[2]
Vacuum Pressure 50-100 mm Hg[1]
Pot Temperature 125-135°C[1]
Expected Purity >99%[1]
Expected Yield 86.2 - 91.2%[2]

Table 2: Suggested Solvent Systems for Column Chromatography of Butyrolactone Derivatives

Compound Polarity Starting Solvent System Reference
Non-polar 5% Ethyl Acetate in Hexane[6]
Moderately Polar 10-50% Ethyl Acetate in Hexane[6]
Polar 100% Ethyl Acetate or 5% Methanol in Dichloromethane[6]

Experimental Protocols

Protocol 1: Purification of γ-Butyrolactone by Acid Treatment and Vacuum Distillation

This protocol is adapted from a patented method for improving the color stability of butyrolactone.[1]

1. Acid Treatment: a. To the crude γ-butyrolactone (at least 95% pure), add 0.1-1 wt% of a strong acid (e.g., concentrated sulfuric acid). b. Stir the mixture at room temperature for 3 to 24 hours. Alternatively, for faster processing, heat the mixture to 100°C for 30 minutes.

2. Vacuum Distillation: a. Set up a vacuum distillation apparatus with a fractionating column. b. Transfer the acid-treated mixture to the distillation flask. Add boiling chips or a magnetic stir bar. c. Apply a vacuum of approximately 50-100 mm Hg. d. Gradually heat the distillation flask. The pot temperature should be maintained between 125°C and 135°C. e. Collect the fractions that distill at the expected boiling point of γ-butyrolactone under the applied vacuum. The pure product should be colorless.

Protocol 2: General Procedure for Column Chromatography Purification

1. Selection of Solvent System: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate. c. Develop the TLC plate using different solvent systems of varying polarities (e.g., mixtures of hexane and ethyl acetate). d. The ideal solvent system will result in the desired compound having an Rf value of approximately 0.3-0.5 and good separation from impurities.

2. Column Packing: a. Choose an appropriate size column based on the amount of crude product. b. Pack the column with silica gel using either a wet or dry slurry method to ensure a uniform packing. c. Equilibrate the packed column with the chosen non-polar solvent.

3. Loading and Elution: a. Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary. b. Carefully load the sample onto the top of the silica gel. c. Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) can be used for complex mixtures. d. Collect fractions and monitor their composition by TLC. e. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_distillation cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation cluster_analysis Analysis & Result crude_product Crude this compound acid_treatment Acid Treatment (e.g., 0.5% H2SO4) crude_product->acid_treatment distillation_setup Setup Vacuum Distillation Apparatus acid_treatment->distillation_setup Transfer heating Heat under Vacuum (50-100 mm Hg) distillation_setup->heating collection Collect Pure Fractions heating->collection impurities High-boiling Impurities heating->impurities Residue analysis Purity Analysis (GC, NMR) collection->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for Purification by Acid Treatment and Vacuum Distillation.

troubleshooting_logic_discoloration start Start: Purified Product is Discolored check_purity Check Purity by GC/NMR start->check_purity is_pure Is the product pure but colored? check_purity->is_pure acid_treatment Perform Acid Treatment Followed by Re-distillation is_pure->acid_treatment Yes chromatography Purify by Column Chromatography is_pure->chromatography No (Impurities Present) check_thermal_stability Investigate Thermal Degradation acid_treatment->check_thermal_stability If color persists end_success End: Colorless Product acid_treatment->end_success chromatography->end_success

Caption: Troubleshooting Logic for Discolored this compound Product.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Butyrolactone I and Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct biological activities of Butyrolactone I and Butyrolactone II, supported by experimental data and detailed protocols.

Butyrolactone I and this compound are structurally related fungal metabolites that exhibit a range of distinct and overlapping biological activities. While both compounds share a core butyrolactone scaffold, substitutions on this framework lead to significant differences in their molecular targets and overall pharmacological profiles. This guide provides a detailed comparative analysis of their bioactivities, supported by quantitative data from referenced studies, to aid researchers in their potential applications.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the inhibitory activities of Butyrolactone I and this compound against various biological targets.

Target Enzyme/ActivityButyrolactone IThis compoundReference
5-Lipoxygenase (5-LOX) IC₅₀: 22.51 µg/mLIC₅₀: 21.43 µg/mL[1]
α-Glucosidase IC₅₀: 52.17 µMLess active than Butyrolactone I
DPPH Radical Scavenging IC₅₀: 51.39 µMMore potent than Butyrolactone I
Cyclin-Dependent Kinase 1 (CDK1) Potent InhibitorNot reported[2]
Cyclin-Dependent Kinase 2 (CDK2) Potent InhibitorNot reported[3]
Protein Tyrosine Phosphatase 1B (PTP1B) InhibitorNot reported

In-Depth Bioactivity Profiles

Butyrolactone I: A Multi-Target Inhibitor

Butyrolactone I has demonstrated a broader range of inhibitory activities, positioning it as a compound of interest for research in oncology, metabolic disorders, and inflammatory diseases.

  • Cyclin-Dependent Kinase (CDK) Inhibition : Butyrolactone I is a potent and selective inhibitor of the cyclin-dependent kinase (CDK) family, particularly CDK1 and CDK2.[1][3] By competing with ATP for binding to these kinases, it effectively halts cell cycle progression at the G1/S and G2/M transitions.[4] This mechanism underlies its observed antitumor effects on various cancer cell lines.[2]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Research has shown that Butyrolactone I and its derivatives can inhibit PTP1B, a key negative regulator of insulin and leptin signaling pathways. This suggests a potential therapeutic application in the management of type 2 diabetes and obesity.

  • α-Glucosidase Inhibition : Butyrolactone I exhibits inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. This activity, coupled with its PTP1B inhibition, further highlights its potential in metabolic disease research.

  • Anti-inflammatory and Antioxidant Activity : Butyrolactone I has been shown to attenuate neuro-inflammatory responses by suppressing the NF-κB signaling pathway.[5][6][7] It also possesses antioxidant properties, as evidenced by its DPPH radical-scavenging activity.

This compound: A Focused Anti-inflammatory and Antioxidant Agent

This compound's known bioactivities are more specifically centered on pathways related to inflammation and oxidative stress.

  • 5-Lipoxygenase (5-LOX) Inhibition : The primary reported activity of this compound is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] Its IC₅₀ value is comparable to that of Butyrolactone I, indicating similar potency in this specific assay.[1]

  • Antioxidant Activity : this compound is a potent antioxidant, demonstrating strong DPPH radical-scavenging activity.

Signaling Pathway Visualizations

To illustrate the mechanisms of action, the following diagrams depict the signaling pathways affected by Butyrolactone I and this compound.

Butyrolactone_I_Signaling_Pathways cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Inhibition cluster_nfkb NF-κB Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G1->S G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK1_CyclinB CDK1/Cyclin B LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα degradation IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Butyrolactone_I Butyrolactone I Butyrolactone_I->CDK2_CyclinE Butyrolactone_I->CDK1_CyclinB Butyrolactone_I->IKK

Caption: Signaling pathways inhibited by Butyrolactone I.

Butyrolactone_II_Signaling_Pathway cluster_arachidonic_acid Arachidonic Acid Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 HPETE 5-HPETE Arachidonic_Acid->HPETE 5-LOX Butyrolactone_II This compound Leukotrienes Leukotrienes (e.g., LTB4) HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Butyrolactone_II->Arachidonic_Acid

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of soybean lipoxygenase, which is a common model for human 5-LOX.

Materials:

  • Soybean lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Butyrolactone I and II) dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of soybean lipoxygenase in sodium phosphate buffer.

  • In a quartz cuvette, combine the sodium phosphate buffer, the enzyme solution, and 10 µL of the test compound solution at various concentrations.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding a solution of sodium linoleate (substrate).

  • Immediately measure the change in absorbance at 234 nm over time using the spectrophotometer. The formation of the hydroperoxide product from the enzymatic reaction leads to an increase in absorbance at this wavelength.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of the test compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a general method for assessing PTP1B inhibition.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.1% BSA, 3 mM DTT, 1 mM EDTA, pH 7.2)

  • Test compounds (Butyrolactone I) dissolved in DMSO

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, the PTP1B enzyme, and the test compound at various concentrations.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Monitor the production of p-nitrophenol, the reaction product, by measuring the absorbance at 405 nm at regular intervals.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.

  • IC₅₀ values are calculated from the dose-response curve.

Conclusion

Butyrolactone I and this compound, while structurally similar, present distinct bioactivity profiles. Butyrolactone I emerges as a promiscuous inhibitor, targeting multiple pathways involved in cell cycle regulation, metabolism, and inflammation. This makes it a versatile tool for basic research and a potential scaffold for the development of therapeutics in diverse disease areas. In contrast, this compound appears to be a more selective agent, with its primary characterized activities being the inhibition of 5-lipoxygenase and potent antioxidant effects. This focused activity profile suggests its potential utility in the development of targeted anti-inflammatory agents. Further research is warranted to fully elucidate the complete range of biological targets for both molecules and to explore their therapeutic potential in preclinical models.

References

Butyrolactone II: A Comparative Analysis of its 5-Lipoxygenase Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Butyrolactone II's Performance Against Other 5-Lipoxygenase Inhibitors with Supporting Experimental Data.

This guide provides a comprehensive evaluation of this compound as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The inhibitory potential of this compound is compared with other well-established 5-LOX inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity

The inhibitory efficacy of this compound against 5-LOX was assessed and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 (µM)Notes
This compound 60.14 Fungal metabolite with reported 5-LOX inhibitory activity.[1]
Zileuton0.5A commercially available and widely used 5-LOX inhibitor.[2][3][4][5][6]
NDGA0.2 - 8A natural product and a potent, selective LOX inhibitor.[7][8]

Note: The IC50 value for this compound was converted from 21.43 µg/mL using its molecular weight of 356.3 g/mol [1][9][10].

Experimental Protocols

The determination of 5-LOX inhibitory activity is crucial for the validation of potential inhibitors like this compound. A standard in vitro 5-lipoxygenase inhibition assay is outlined below.

Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase. The enzyme's activity is determined by monitoring the formation of its product, typically through spectrophotometric or fluorometric methods. The substrate, arachidonic acid, is converted by 5-LOX into leukotrienes. The rate of this reaction is measured in the presence and absence of the test compound.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Zileuton or NDGA)

  • Spectrophotometer or fluorometer

  • 96-well microplate

Procedure:

  • Enzyme and Substrate Preparation: Prepare a working solution of the 5-LOX enzyme in the assay buffer. Prepare a solution of arachidonic acid in an appropriate solvent.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound and the reference inhibitor.

  • Assay Reaction:

    • To the wells of a microplate, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations. A solvent control (containing only the solvent used to dissolve the inhibitors) should also be included.

    • Add the 5-LOX enzyme solution to all wells except for the blank.

    • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection:

    • Measure the absorbance or fluorescence at a specific wavelength at regular intervals to monitor the progress of the reaction. The wavelength will depend on the specific detection method used.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway and Mechanism of Action

5-Lipoxygenase is a critical enzyme in the arachidonic acid cascade, a major signaling pathway involved in inflammation. The diagram below illustrates this pathway and the point of inhibition by compounds like this compound.

Arachidonic_Acid_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid 5-LOX Pathway 5-LOX Pathway Arachidonic Acid->5-LOX Pathway 5-LOX COX Pathway COX Pathway Arachidonic Acid->COX Pathway COX-1/2 Leukotrienes Leukotrienes 5-LOX Pathway->Leukotrienes Prostaglandins Prostaglandins COX Pathway->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: The Arachidonic Acid Cascade and 5-LOX Inhibition.

This guide provides a foundational comparison for researchers interested in the 5-LOX inhibitory potential of this compound. Further in-depth studies are recommended to fully elucidate its mechanism of action and potential therapeutic applications.

References

Butyrolactone II: A Comparative Analysis of its Cellular Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular target profile of Butyrolactone II, a naturally occurring butenolide with known inhibitory effects on 5-lipoxygenase (5-LOX) and α-glucosidase. While research has identified these primary targets, a comprehensive understanding of its cross-reactivity with other cellular components is crucial for evaluating its potential as a selective therapeutic agent. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and utilizes signaling pathway and workflow diagrams to contextualize its activity.

Quantitative Analysis of this compound Inhibition

The following table summarizes the known inhibitory activities of this compound against its primary cellular targets. It is important to note that comprehensive screening against a broad range of other enzymes, such as other lipoxygenases, cyclooxygenases, or glycosidases, is not extensively documented in publicly available literature. Therefore, the selectivity profile of this compound remains an area requiring further investigation.

Target EnzymeIC50 ValueSourceNotes
5-Lipoxygenase (5-LOX)21.43 µg/mL[1]Inhibition of the 5-LOX pathway is relevant for anti-inflammatory applications.
α-Glucosidase0.126 mM[2]Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes.
Antioxidant Activity (DPPH radical scavenging)IC50 of 17.64 ± 6.41 μM[2]This compound demonstrates more potent antioxidant activity compared to Butyrolactone I.

Comparative Context

A study comparing Butyrolactone I and this compound highlighted differences in their activities. Butyrolactone I, with a prenyl side chain, was found to be a more potent α-glucosidase inhibitor. Conversely, this compound, which lacks this side chain, exhibited stronger antioxidant properties[2]. This suggests that structural variations within the butyrolactone scaffold can significantly influence target preference and potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays used to determine the inhibitory activity of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a common method for assessing the inhibition of 5-LOX activity, which is crucial for the synthesis of leukotrienes, pro-inflammatory mediators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase.

Materials:

  • Human recombinant 5-lipoxygenase (h5-LO)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Tris-HCl buffer (0.1 M, pH 7.5)

  • EDTA (5 mM)

  • Lubrol PX (0.02%)

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of arachidonic acid (20 mM) in ethanol.

    • Prepare stock solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare the assay buffer: 0.1 M Tris-HCl, pH 7.5, containing 5 mM EDTA and 0.02% Lubrol PX.

  • Assay Protocol:

    • In a 1 cm quartz spectrophotometric cuvette, add 1 ml of the assay buffer.

    • Add a specific volume of the this compound stock solution to achieve the desired final concentration. For the control, add the same volume of the solvent.

    • Add 5 µl of the 20 mM arachidonic acid stock solution to the cuvette.

    • Initiate the reaction by adding an aliquot of the h5-LO enzyme solution.

    • Immediately and vigorously mix the reaction mixture with a pipette.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 237 nm for a set period (e.g., 5 minutes) at 25°C[3].

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Objective: To determine the IC50 of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • This compound (test compound)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

    • Prepare stock solutions of this compound at various concentrations in a suitable solvent.

  • Assay Protocol:

    • In a 96-well plate, add 130 µL of the this compound solution (or buffer for the negative control).

    • Add 30 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes[4].

    • Add 40 µL of the pNPG solution to each well to start the reaction and incubate at 37°C for 20 minutes[4].

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3[5].

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader[4][5][6].

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = {[(AC - AS)/AC] × 100}, where AC is the absorbance of the control and AS is the absorbance of the tested sample[5].

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Cellular Pathways and Workflows

To better understand the context of this compound's activity, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and a general experimental workflow.

Caption: The 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Test_Compound This compound Stock Solution Incubation Incubate Enzyme with this compound Test_Compound->Incubation Enzyme_Solution Enzyme Solution (e.g., 5-LOX) Enzyme_Solution->Incubation Substrate_Solution Substrate Solution (e.g., Arachidonic Acid) Reaction Initiate Reaction with Substrate Substrate_Solution->Reaction Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Percent_Inhibition Calculate % Inhibition Measurement->Percent_Inhibition IC50_Determination Determine IC50 Value Percent_Inhibition->IC50_Determination

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against 5-lipoxygenase and α-glucosidase, suggesting its potential therapeutic value in inflammatory diseases and diabetes. However, the current understanding of its selectivity is limited. To fully assess its potential and guide further drug development, comprehensive cross-reactivity profiling is essential. Future studies should include:

  • Broad Kinase Profiling: To determine if this compound interacts with any of the numerous protein kinases in the human kinome.

  • Screening against Related Enzymes: Assessing its activity against other lipoxygenases (e.g., 12-LOX, 15-LOX) and cyclooxygenases (COX-1, COX-2) to establish its selectivity within the arachidonic acid cascade.

  • Glycosidase Panel Screening: Evaluating its inhibitory effects on a panel of other glycosidases to understand its selectivity for α-glucosidase.

  • Proteomic Approaches: Utilizing techniques such as chemical proteomics to identify a broader range of potential off-target interactions within the cellular proteome.

A more complete understanding of the cross-reactivity of this compound will be invaluable for predicting potential side effects and for the rational design of more potent and selective analogs.

References

Butyrolactone II and its Anti-Inflammatory Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, butyrolactone lignans are emerging as a promising class of natural compounds. This guide provides a comparative analysis of Butyrolactone II, represented by the well-researched lignan Arctigenin and the potent Arctiidilactone, against established anti-inflammatory agents such as the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, and the corticosteroid Dexamethasone. This comparison is based on their mechanisms of action, supported by experimental data from key in vitro and in vivo assays.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) and other quantitative measures of the anti-inflammatory effects of this compound (represented by related compounds) and other known anti-inflammatory drugs. Lower IC50 values indicate greater potency.

CompoundAssayTarget/MarkerIC50 / InhibitionSource(s)
Arctiidilactone LPS-induced NO Production (BV2 cells)Nitric Oxide (NO)70.72% inhibition at 1 µM[1]
Arctigenin LPS-induced Gene Expression (RAW 264.7 cells)COX-226.70% decrease at 0.1 µM[2]
LPS-induced PGE2 Production (RAW 264.7 cells)Prostaglandin E2 (PGE2)32.84% decrease at 0.1 µM[2]
Ibuprofen COX-1 Inhibition (in vitro)COX-113 µM[3][4]
COX-2 Inhibition (in vitro)COX-2370 µM[3]
Fatty Acid Amide Hydrolase (FAAH) InhibitionFAAH270 µM[5]
Celecoxib COX-2 Inhibition (in vitro)COX-240 nM[6]
B. pertussis Adenylyl Cyclase InhibitionAdenylyl Cyclase375 µM[7]
Dexamethasone Glucocorticoid Receptor BindingGlucocorticoid Receptor38 nM[8]
LPS-induced IL-6 InhibitionInterleukin-6 (IL-6)0.5 x 10⁻⁸ M[9]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay is a standard method to screen for anti-inflammatory activity. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of the pro-inflammatory mediator, nitric oxide (NO).

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives, comparator drugs) for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[10][11][12]

    • An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed.

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the tested compounds.[10]

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[13][14][15][16][17]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and the comparator drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[19][20] Butyrolactone lignans, such as Arctigenin, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[21][22]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB (p50/p65) IκB->NF-κB Inhibition Proteasome Proteasome IκB->Proteasome Degradation NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocation Butyrolactone_II This compound (Arctigenin) Butyrolactone_II->IKK Inhibition DNA DNA NF-κB_n->DNA Binding Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Induces

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation.[23][24][25][26] They are typically composed of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). Key MAPK families involved in inflammation include p38, JNK, and ERK. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, along with NF-κB, drive the expression of pro-inflammatory genes. Arctigenin has been shown to inhibit the phosphorylation of MAPKs, thereby suppressing the inflammatory response.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Induces Butyrolactone_II This compound (Arctigenin) Butyrolactone_II->MAPK Inhibits Phosphorylation

Figure 2: Overview of the MAPK signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for the initial screening of potential anti-inflammatory compounds like this compound.

Experimental_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Compound_Treatment Treat with Test Compounds (this compound, etc.) Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection MTT_Assay Assess Cell Viability (MTT Assay) Incubation->MTT_Assay Griess_Assay Measure NO Production (Griess Assay) Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data and Determine IC50 Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: A representative workflow for in vitro anti-inflammatory compound screening.

References

A Head-to-Head Comparison of Butyrolactone II and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Butyrolactone II and its synthetic analogs. We delve into their biological activities, supported by experimental data, and provide detailed methodologies for key assays. This guide aims to be an invaluable resource for those exploring the therapeutic potential of this class of compounds.

Introduction to this compound

This compound is a naturally occurring γ-butyrolactone that has garnered significant interest in the scientific community due to its diverse biological activities. It is known to be an antibiotic, a 5-lipoxygenase (5-LOX) inhibitor, and to possess radical-scavenging properties.[1] These characteristics make it a compelling starting point for the development of novel therapeutic agents. The exploration of synthetic analogs of this compound is a crucial step in optimizing its potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Biological Activity

To facilitate a clear understanding of the performance of this compound relative to its analogs, the following tables summarize key quantitative data from various studies.

5-Lipoxygenase (5-LOX) Inhibitory Activity

The inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, is a significant therapeutic target for inflammatory diseases.

CompoundIC50 (µg/mL)IC50 (µM)Source
Butyrolactone I22.51~63.2[2]
This compound 21.43 ~60.1 [2]
Butyrolactone III11.83~33.2[2]
KME-4-0.85 (cytosol), 11.5 (intact cells)[3]

Note: Molecular weight of Butyrolactone I is approximately 356.33 g/mol , this compound is 356.33 g/mol , and Butyrolactone III is 354.31 g/mol . KME-4 is α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone.

Antioxidant Activity (DPPH Radical Scavenging)

The antioxidant potential of these compounds is critical for mitigating oxidative stress, which is implicated in numerous pathological conditions.

CompoundIC50 (µM)Source
This compound 17.64 ± 6.41 [4]
Butyrolactone I51.39 ± 3.68[4][5]
Dasycarpusphenol acid A28.95 (mg·mL⁻¹)[6]
Dasycarpusphenol acid B41.76 (mg·mL⁻¹)[6]

Note: The IC50 values for Dasycarpusphenol acid A and B were reported in mg·mL⁻¹ and are not directly comparable to the molar concentrations without knowing their molecular weights.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Butyrolactones have shown promise in this area.

CompoundOrganismMIC (µg/mL)Source
Butyrolactone Analog B-12Streptococcus gordonii9.38[7]
Butyrolactone Analog B-13Streptococcus gordonii9.38[7]
Doxycycline (Reference)Streptococcus gordonii-[7]
Pyrrolone DerivativesS. aureus, E. coli, P. aeruginosaVarious[8]
Ciprofloxacin (Reference)B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhi-[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

5-Lipoxygenase Signaling Pathway

This pathway illustrates the enzymatic cascade leading to the production of leukotrienes and the point of inhibition by 5-LOX inhibitors like this compound.

five_lox_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) membrane->pla2 releases aa Arachidonic Acid (AA) pla2->aa flap 5-LOX-Activating Protein (FLAP) aa->flap presented by five_lox 5-Lipoxygenase (5-LOX) aa->five_lox substrate flap->five_lox activates hpete 5-HPETE five_lox->hpete butyrolactone This compound & Analogs butyrolactone->five_lox inhibits lta4 Leukotriene A4 (LTA4) hpete->lta4 lta4_h LTA4 Hydrolase lta4->lta4_h ltc4_s LTC4 Synthase lta4->ltc4_s ltb4 Leukotriene B4 (LTB4) lta4_h->ltb4 inflammation Inflammation ltb4->inflammation ltc4 Leukotriene C4 (LTC4) ltc4_s->ltc4 ltc4->inflammation

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.

DPPH Radical Scavenging Assay Workflow

This diagram outlines the steps involved in the DPPH assay to determine the antioxidant capacity of a compound.

dpph_workflow start Start prepare_dpph Prepare DPPH Solution (purple) start->prepare_dpph prepare_sample Prepare this compound or Analog Solution start->prepare_sample mix Mix DPPH and Sample Solutions prepare_dpph->mix prepare_sample->mix incubate Incubate in Dark mix->incubate decolorization Decolorization (purple to yellow) mix->decolorization measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

Objective: To determine the in-vitro inhibitory effect of test compounds on 5-LOX activity.

Materials:

  • Purified human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 with 1 mM EDTA

  • Calcium chloride (CaCl₂)

  • UPLC-MS/MS system for product analysis

Procedure:

  • Pre-incubate the purified human recombinant 5-LOX (e.g., 0.5 µg/mL in PBS with 1 mM EDTA) with varying concentrations of the test compound or vehicle (e.g., 0.1% DMSO) on ice for 15 minutes.

  • Initiate the enzymatic reaction by adding 2 mM CaCl₂ and 10 µM arachidonic acid to the enzyme-inhibitor mixture.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by placing the samples on ice.

  • Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4 isomers) using a UPLC-MS/MS system.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of 5-LOX activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound and analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds in the same solvent.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • For the control, add the solvent instead of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the logarithm of the test compound concentration.

Antibacterial Susceptibility Test (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microplate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the microplates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion

This guide provides a foundational comparison of this compound and its synthetic analogs, highlighting their potential as 5-LOX inhibitors, antioxidants, and antibacterial agents. The presented data and protocols offer a starting point for further research and development in this promising area of medicinal chemistry. The continued synthesis and evaluation of novel butyrolactone derivatives are essential for unlocking their full therapeutic potential.

References

A Comparative Analysis of the Cytotoxic Effects of Butyrolactone II and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the cytotoxic effects of Butyrolactone II with other commonly used alternatives in cancer research. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data for the closely related compound, Butyrolactone I, as a representative of the γ-butyrolactone class of compounds. This comparison is intended for researchers, scientists, and professionals in drug development to objectively evaluate its performance against other cytotoxic agents based on available experimental data.

The cytotoxic potential of a compound is a critical determinant of its efficacy as a potential anti-cancer agent. This guide presents a statistical validation of the cytotoxic effects of Butyrolactone I, alongside Parthenolide, another natural product with a similar lactone structure, and Etoposide, a well-established chemotherapeutic drug. The comparison is based on their half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the IC50 values for Butyrolactone I, Parthenolide, and Etoposide in various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
Butyrolactone I Non-small cell lung cancerLung Cancer~50 µg/ml[1]
PC-14Lung Cancer~20 µg/ml[1]
Parthenolide SiHaCervical Cancer8.42 ± 0.76[2]
MCF-7Breast Cancer9.54 ± 0.82[2]
GLC-82Non-small cell lung cancer6.07 ± 0.45[3]
A549Non-small cell lung cancer15.38 ± 1.13[3]
PC-9Non-small cell lung cancer15.36 ± 4.35[3]
H1650Non-small cell lung cancer9.88 ± 0.09[3]
H1299Non-small cell lung cancer12.37 ± 1.21[3]
KOPN8Acute Lymphoblastic Leukemia2[4]
RAJIBurkitt's Lymphoma2[4]
CEMAcute Lymphoblastic Leukemia3[4]
697Acute Lymphoblastic Leukemia4[4]
MOLT-4Acute Lymphoblastic Leukemia6[4]
JURKATAcute Lymphoblastic Leukemia12[4]
HCT-116 (p53+/+)Colorectal Cancer17.6 ± 1.8[5]
HCT-116 (p53-/-)Colorectal Cancer41.6 ± 1.2[5]
U87.MGGlioblastoma46.0 ± 3.8[6]
U87.MG ΔEGFRGlioblastoma32.7 ± 3.8[6]
MDA-MB-231-pcDNABreast Cancer>50[6]
MDA-MB-231-BCRPBreast Cancer3.5[6]
Etoposide Raw 264.7Macrophage5.40 µg/ml*[7]
A549Non-small cell lung cancer3.49 (72h)[8]
BEAS-2BNormal Lung2.10 (72h)[8]

Note: IC50 values for Butyrolactone I and Etoposide are reported in µg/ml in some studies. These have been noted and are not directly comparable to µM values without knowing the molecular weight.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection (Annexin V Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

3. Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the analysis of cell cycle distribution.

  • Procedure:

    • Treat cells with the test compound and harvest them.

    • Fix the cells in ice-cold 70% ethanol while vortexing and store them at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[10]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution by flow cytometry.[10]

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a key signaling pathway affected by butyrolactones.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_results Results start Cancer Cell Culture treatment Treatment with This compound or Alternatives start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V Staining (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist conclusion Comparative Cytotoxicity Profile ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade butyrolactone This compound bcl2 Bcl-2 (Anti-apoptotic) butyrolactone->bcl2 inhibition bax Bax/Bak (Pro-apoptotic) butyrolactone->bax activation bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway induced by butyrolactones.

References

A Comparative Analysis of the Antioxidant Capacity of Butyrolactone II Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Butyrolactone II with that of well-established standard antioxidants: Vitamin C, Trolox, and Butylated Hydroxytoluene (BHT). The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols, and a depiction of a key signaling pathway involved in the cellular antioxidant response. This information is intended to assist researchers in evaluating the potential of this compound as a novel antioxidant agent.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is a measure of its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are typically expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

The table below summarizes the available data for this compound and the standard antioxidants. It is important to note that the data for this compound and the standard antioxidants are compiled from different studies. Direct, head-to-head comparative studies are limited; therefore, these values should be interpreted with caution as experimental conditions can influence the results.

CompoundDPPH Assay (IC50/EC50 in µM)ABTS Assay (IC50/EC50 in µM)ORAC Value (µmol TE/µmol)
This compound 11.568.5Data not available
Vitamin C ~12.5 - 25~2.5 - 10~0.2 - 1.0
Trolox ~3.8 - 8.0~2.3 - 5.01.0 (by definition)
BHT ~20 - 50~2.0 - 6.0~1.5 - 2.5

Disclaimer: The IC50/EC50 and ORAC values for the standard antioxidants are representative ranges compiled from multiple literature sources and may vary depending on the specific experimental setup.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are based on widely accepted and published procedures.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of a compound. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

StepProcedure
1. Reagent Preparation Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare various concentrations of the test compound and standard antioxidants.
2. Reaction Mixture Add a fixed volume of the DPPH solution to a microplate well or a cuvette. Add varying concentrations of the test compound or standard to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
3. Incubation The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
4. Measurement The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
5. Calculation The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and its decolorization upon addition of an antioxidant is measured.

StepProcedure
1. Reagent Preparation The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
2. Reaction Mixture A specific volume of the diluted ABTS•+ solution is mixed with varying concentrations of the test compound or standard antioxidant.
3. Incubation The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
4. Measurement The absorbance is measured at 734 nm.
5. Calculation The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation. The IC50 value can also be determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

StepProcedure
1. Reagent Preparation Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). Prepare various concentrations of the test compound and the standard, Trolox.
2. Reaction Mixture In a black microplate, add the fluorescent probe solution, followed by the test compound or standard. The plate is pre-incubated at 37°C.
3. Reaction Initiation The reaction is initiated by adding the AAPH solution to all wells.
4. Measurement The fluorescence decay is monitored kinetically at an emission wavelength of ~520 nm with an excitation wavelength of ~485 nm at 37°C. Readings are taken every 1-2 minutes for at least 60 minutes.
5. Calculation The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the compound.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for antioxidant capacity assays and a key signaling pathway involved in the cellular response to oxidative stress.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction_mix Prepare Reaction Mixtures reagent_prep->reaction_mix sample_prep Sample/Standard Dilution Series sample_prep->reaction_mix incubation Incubation reaction_mix->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement calculation Calculate % Inhibition/ Scavenging or AUC measurement->calculation ic50_orac Determine IC50/ ORAC Value calculation->ic50_orac

Caption: Experimental Workflow for Antioxidant Capacity Assays.

The cellular response to oxidative stress is a complex process involving multiple signaling pathways. One of the most critical pathways is the Keap1-Nrf2-ARE pathway, which regulates the expression of a wide array of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: The Keap1-Nrf2-ARE Signaling Pathway in Oxidative Stress Response.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Butyrolactone I is a cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anti-proliferative and apoptotic activities.[1][2] Its selectivity for specific CDKs makes it a valuable tool for studying cell cycle regulation and a potential lead compound for the development of novel therapeutics.

Quantitative Selectivity Profile of Butyrolactone I

The inhibitory activity of Butyrolactone I has been evaluated against a panel of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Butyrolactone I against its primary targets.

Target KinaseAssociated CyclinIC50 (µM)Reference
CDK1 (cdc2)Cyclin B0.65[3]
CDK2Cyclin A1.38[3]
CDK2Cyclin E0.66[3]
CDK5p250.17[3]
CDK5p350.22[3]

Butyrolactone I has been shown to be highly selective for the aforementioned CDKs. At concentrations that effectively inhibit its primary targets, it displays minimal to no inhibitory activity against a range of other kinases, including CDK3, CDK6, CDK7, and CDK9.[3] Furthermore, studies have indicated that Butyrolactone I has little effect on mitogen-activated protein kinase (MAPK), protein kinase C (PKC), cyclic-AMP dependent kinase (PKA), casein kinase I and II, or epidermal growth factor-receptor tyrosine kinase.[4]

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay used to determine the IC50 values of Butyrolactone I.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Butyrolactone I against a panel of purified kinase enzymes.

Materials:

  • Purified recombinant kinase enzymes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, CDK5/p35)

  • Specific peptide substrate for each kinase

  • Butyrolactone I (dissolved in DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS or Tris-HCl pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose paper or other suitable method for separating phosphorylated substrate

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of Butyrolactone I in the kinase reaction buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.01 µM to 100 µM).

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted Butyrolactone I or DMSO (vehicle control) to the kinase reaction buffer.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known, to ensure competitive inhibition can be accurately measured.

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or by adding a stop solution.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Quantify the amount of radiolabeled phosphate incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of Butyrolactone I relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Butyrolactone I concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The primary targets of Butyrolactone I, CDK1, CDK2, and CDK5, are critical regulators of distinct cellular processes. The following diagrams illustrate their roles in key signaling pathways and a typical experimental workflow for assessing kinase inhibition.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Kinase Purified Kinase Reaction Kinase Reaction (with [γ-³²P]ATP) Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction Inhibitor Butyrolactone I Dilutions Inhibitor->Reaction Separation Separation of Phosphorylated Substrate Reaction->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

G CDK1/Cyclin B and CDK2/Cyclin E in Cell Cycle Progression cluster_G1S G1/S Transition cluster_G2M G2/M Transition CyclinE_CDK2 Cyclin E / CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylation (Inactivation) E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription cluster_G2M cluster_G2M CyclinB_CDK1 Cyclin B / CDK1 Lamins Lamins CyclinB_CDK1->Lamins Phosphorylation HistoneH1 Histone H1 CyclinB_CDK1->HistoneH1 Phosphorylation Mitosis Mitosis Lamins->Mitosis Nuclear Envelope Breakdown HistoneH1->Mitosis Chromosome Condensation ButyrolactoneI Butyrolactone I ButyrolactoneI->CyclinE_CDK2 ButyrolactoneI->CyclinB_CDK1 G CDK5/p35 Signaling in Neuronal Function cluster_downstream Downstream Effects CDK5_p35 CDK5 / p35 Neuronal_Migration Neuronal Migration CDK5_p35->Neuronal_Migration Axon_Guidance Axon Guidance CDK5_p35->Axon_Guidance Synaptic_Plasticity Synaptic Plasticity CDK5_p35->Synaptic_Plasticity Dopamine_Signaling Dopamine Signaling CDK5_p35->Dopamine_Signaling ButyrolactoneI Butyrolactone I ButyrolactoneI->CDK5_p35

References

Safety Operating Guide

Proper Disposal of Butyrolactone II: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended as a guide for the proper disposal of Butyrolactone II (assumed to be gamma-Butyrolactone) in a laboratory setting. It is imperative to consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste. This document should be used in conjunction with the material's Safety Data Sheet (SDS).

This compound, commonly known as gamma-Butyrolactone (GBL), is a solvent and reagent used in various research and development applications. Due to its hazardous properties, it requires careful handling and adherence to strict disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. It is classified as harmful if swallowed, causes serious eye damage, and may cause drowsiness or dizziness.[1][2][3][4][5]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side protection or a face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves that have been tested according to standards such as EN 374.[2][3]

  • Body Protection: A complete chemical-resistant suit is recommended to prevent skin contact.[3]

  • Respiratory Protection: In case of vapor or aerosol formation, use a suitable respirator (e.g., Type A for organic vapors).[2][3] For emergencies or situations with high exposure risk, a Self-Contained Breathing Apparatus (SCBA) should be used.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for gamma-Butyrolactone, which is essential for safe handling and disposal planning.

PropertyValueSource(s)
pH 4–5 (at 100 g/L, 20 °C)[2]
Flash Point 94 °C (closed cup)[2]
Explosive Limits 1.4% - 16% by volume in air[2]
Density 1.13 g/cm³ (at 20 °C)[2]
Aquatic Toxicity (EC50) >500 mg/L for Daphnia magna (Water flea) over 48 hours[2][3]
Aquatic Toxicity (LC50) 56 mg/L for Lepomis macrochirus (Fish) over 96 hours; >220 mg/L for Leuciscus idus (Orfe) over 96 hours[1][2]
Biodegradability Readily biodegradable (>80% in 28 days)[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][3] Under no circumstances should it be poured down the drain or mixed with municipal waste.[1][2]

Step 1: Waste Segregation and Collection
  • Identify and Separate: Designate a specific, labeled container for this compound waste. Do not mix it with other waste streams, especially incompatible materials such as strong acids, strong bases, or oxidizing agents.[1][2][6][7]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly closing lid.[7] The original container is often a suitable choice.[7]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the chemical name "gamma-Butyrolactone," and the approximate concentration and quantity.[7]

Step 2: Handling Accidental Spills

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the immediate vicinity.[8]

  • Containment: Prevent the spill from entering drains, sewers, or waterways by using drain covers or creating a dike with absorbent material.[1][2][3][8]

  • Absorption: Absorb the spilled liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal chemical absorbent.[2][3][8]

  • Collection: Carefully collect the absorbed material and any contaminated soil or debris into a suitable, labeled container for hazardous waste disposal.[2][3][8]

Step 3: Final Disposal Procedure

The final disposal of this compound waste must be conducted by a licensed and authorized professional waste disposal service.

  • Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a certified chemical waste disposal company.[3][6]

  • Incineration (Recommended Method): The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber. This can be achieved by dissolving or mixing the this compound with a combustible solvent before incineration.[6]

  • Container Disposal: Empty containers that are not thoroughly cleaned must be treated as hazardous waste.[1] Perfectly cleaned containers may be recycled or disposed of according to institutional guidelines.[1]

This compound Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

Butyrolactone_II_Disposal_Workflow cluster_prep Preparation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Avoid Incompatibles) ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container spill_check Accidental Spill? container->spill_check contain Contain Spill & Prevent Entry into Drains spill_check->contain Yes storage Store Securely in Designated Hazardous Waste Area spill_check->storage No absorb Absorb with Inert Material contain->absorb collect_spill Collect & Place in Hazardous Waste Container absorb->collect_spill collect_spill->storage disposal_co Contact Licensed Waste Disposal Company storage->disposal_co incinerate Incineration via Combustible Solvent Mixture disposal_co->incinerate end Disposal Complete incinerate->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Butyrolactone II

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide pertains to gamma-Butyrolactone (GBL) , as the term "Butyrolactone II" is not a standard chemical identifier. It is critical to verify the specific identity of the substance you are handling and consult its corresponding Safety Data Sheet (SDS) for definitive guidance.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling γ-Butyrolactone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to foster a safe and compliant research environment.

Hazard Identification and Personal Protective Equipment

Gamma-Butyrolactone is a hazardous chemical that can cause serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] Ingestion is harmful and may lead to drowsiness or dizziness.[1][2][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety data for γ-Butyrolactone.

ParameterValueReference
Occupational Exposure Limits
8-hour Time-Weighted Average (TWA)10 mg/m³[4]
15-minute Short-Term Exposure Limit (STEL)65 mg/m³[4]
Physical Properties
Boiling Point204 - 205 °C[2]
Flash Point94 °C (closed cup)[2]
Vapor Pressure0.4 hPa at 20 °C[2]
Toxicity Data
Acute Toxicity, Oral (Category 4)Harmful if swallowed[1][2]
Serious Eye Damage (Category 1)Causes serious eye damage[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause drowsiness or dizziness[1][2]

Personal Protective Equipment (PPE) Recommendations

The selection of PPE depends on the specific laboratory procedures and the potential for exposure.

ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Dispensing Chemical splash goggles.[5] A face shield (minimum 8 inches) is also recommended.[1]Appropriate chemical-resistant gloves (e.g., Butyl caoutchouc) and a lab coat.[2][5]Use in a well-ventilated area or under a chemical fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shield.[5]Chemical-resistant gloves, boots, and an apron or coveralls.[5]A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] For higher concentrations, a full-face supplied air respirator may be necessary.[1]
Emergency (e.g., large spill, fire) Chemical splash goggles and a face shield.[5]Full chemical-resistant suit.[5]Self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][5]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[5] All personnel must be trained on the hazards and safe handling procedures for γ-Butyrolactone.

  • Ventilation: Always handle γ-Butyrolactone in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before beginning any work.

  • Dispensing: When dispensing, avoid splashing and the generation of aerosols. Keep the container tightly closed when not in use.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in areas where γ-Butyrolactone is handled or stored.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6] Keep containers tightly sealed and upright to prevent leakage.[1]

Disposal Plan:

  • Waste Collection: Collect all γ-Butyrolactone waste, including contaminated materials, in clearly labeled, sealed, and appropriate hazardous waste containers.[1] Do not mix with other waste streams.[7]

  • Spill Residues: Absorb small spills with an inert absorbent material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal as hazardous waste.[1][8]

  • Container Disposal: Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.[7]

  • Professional Disposal: All γ-Butyrolactone waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not pour down the drain.[1]

Visual Safety Workflow

The following diagram illustrates the standard operating procedure for safely handling γ-Butyrolactone.

start Start: Prepare for Handling check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don Appropriate PPE check_sds->don_ppe prepare_work_area Prepare Ventilated Work Area (e.g., Fume Hood) don_ppe->prepare_work_area handle_chemical Handle γ-Butyrolactone prepare_work_area->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes decontaminate Decontaminate Work Area spill_check->decontaminate No cleanup_spill->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for handling γ-Butyrolactone.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.